3-Morpholin-4-yl-quinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHSLWERDNSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368417 | |
| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-16-8 | |
| Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol from 2,3-dichloroquinoxaline
An In-depth Technical Guide on the Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol from 2,3-Dichloroquinoxaline
Executive Summary
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their biological significance often arises from the ability of the quinoxaline scaffold to serve as a privileged structure in drug design. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis of this compound, a valuable intermediate for drug discovery, starting from the versatile chemical building block, 2,3-dichloroquinoxaline.[4][5]
The synthesis hinges on a controlled nucleophilic aromatic substitution (SNAr) reaction, a powerful method for functionalizing the quinoxaline core.[6][7] This guide details the reaction mechanisms, provides step-by-step experimental protocols with causal explanations for each procedural choice, and offers insights into process optimization and troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing this and related quinoxaline derivatives.
Strategic Overview: A Two-Step Approach
The synthesis of this compound from 2,3-dichloroquinoxaline is most effectively achieved through a sequential, two-step process. This strategy allows for precise control over the introduction of two different functional groups (a morpholine and a hydroxyl group) onto the quinoxaline core.
The versatility of 2,3-dichloroquinoxaline (DCQX) as a starting material cannot be overstated. The two chlorine atoms at the C2 and C3 positions activate the heterocyclic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][6] This allows for the stepwise introduction of a wide range of nucleophiles.
The overall synthetic workflow is as follows:
-
Selective Monosubstitution: A controlled reaction between 2,3-dichloroquinoxaline and one equivalent of morpholine to selectively replace one chlorine atom, yielding the key intermediate, 2-chloro-3-(morpholin-4-yl)quinoxaline.
-
Hydrolysis: Subsequent hydrolysis of the remaining chlorine atom on the intermediate to afford the final product, this compound, which exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form.
Caption: High-level overview of the two-step synthetic workflow.
Mechanistic Insights and Scientific Principles
A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.
Step 1: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction of 2,3-dichloroquinoxaline with morpholine proceeds via a classic addition-elimination mechanism, characteristic of SNAr reactions.[2]
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a potent nucleophile, attacks the electron-deficient C2 (or C3) position of the quinoxaline ring. This step is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and the nitrogen atoms of the quinoxaline ring.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion, a good leaving group, yielding the mono-substituted product.
Caption: The addition-elimination mechanism for the SNAr reaction.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a 1:1 molar ratio of 2,3-dichloroquinoxaline to morpholine is paramount. An excess of morpholine will significantly increase the rate of a second substitution, leading to the undesired di-substituted byproduct.[8]
-
Temperature Control: Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to warm slowly helps to control the reaction kinetics. The first substitution is generally faster than the second; mild conditions exploit this kinetic difference to favor mono-substitution.[8]
Step 2: Hydrolysis and Tautomerism
The second step involves the conversion of the 2-chloro group to a hydroxyl group. This can be achieved under either acidic or basic conditions, followed by neutralization. The resulting product, a 2-hydroxyquinoxaline, exists in a tautomeric equilibrium with its more stable amide form, 3-morpholin-4-yl-quinoxalin-2(1H)-one. This is a critical point for analytical characterization, as spectroscopic data (NMR, IR) will reflect the structure of the predominant keto tautomer.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system, incorporating reaction monitoring and detailed purification steps to ensure product integrity.
Step 1: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2,3-Dichloroquinoxaline | 199.04 | 5.00 g | 25.12 | 1.0 |
| Morpholine | 87.12 | 2.20 mL (2.18 g) | 25.02 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.17 g | 30.15 | 1.2 |
| Ethanol (EtOH) | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 eq) and ethanol. Stir at room temperature to dissolve. Add potassium carbonate (1.2 eq) to the solution.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add morpholine (1.0 eq) dropwise to the cold suspension over 15-20 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent localized excesses of the nucleophile, which would favor di-substitution.[8]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The goal is to see the consumption of the starting material and the appearance of a new, higher Rf spot for the product, before a significant amount of the di-substituted byproduct (lower Rf) appears.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate should form.
-
Purification:
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.
-
Dry the crude solid under vacuum.
-
For higher purity, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) or perform column chromatography on silica gel.
-
Step 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Chloro-3-(morpholin-4-yl)quinoxaline (from Step 1) | 250.69 | 4.00 g | 15.95 | 1.0 |
| Hydrochloric Acid (HCl), 6M | - | 50 mL | - | - |
| Sodium Hydroxide (NaOH), 10% aq. soln. | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-chloro-3-(morpholin-4-yl)quinoxaline (1.0 eq) in 6M aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle and condenser. Stir for 8-12 hours. Rationale: The acidic conditions and heat are necessary to facilitate the hydrolysis of the relatively unreactive aryl chloride.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 7. A precipitate will form.
-
-
Purification:
-
Filter the solid product, wash extensively with cold water, and dry under vacuum.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
-
Troubleshooting and Optimization
| Problem | Probable Cause | Solution |
| High yield of di-substituted byproduct | Excess morpholine used; reaction temperature too high or reaction time too long. | Strictly adhere to a 1:1 stoichiometry.[8] Use a slight excess of DCQX if necessary. Maintain low temperatures and quench the reaction as soon as the starting material is consumed. |
| Step 1 reaction is slow or incomplete | Insufficient base; low reactivity of nucleophile. | Ensure K₂CO₃ is anhydrous and finely powdered. A stronger base or a different solvent like DMF could be considered, but conditions must be carefully re-optimized. |
| Step 2 hydrolysis is incomplete | Insufficient heating time or acid concentration. | Increase reflux time and monitor by TLC. Ensure the acid concentration is adequate. Alternatively, basic hydrolysis (e.g., using NaOH in aqueous ethanol) can be attempted. |
| Product is difficult to purify | Contamination with starting material or byproducts. | Optimize reaction conditions to maximize conversion and selectivity. Employ gradient column chromatography for difficult separations. |
Conclusion
The synthesis of this compound from 2,3-dichloroquinoxaline is a robust and reproducible process that leverages the principles of nucleophilic aromatic substitution. By carefully controlling stoichiometry and temperature, the key intermediate, 2-chloro-3-(morpholin-4-yl)quinoxaline, can be isolated in good yield, setting the stage for a straightforward hydrolysis to the final product. This technical guide provides the mechanistic understanding and detailed protocols necessary for researchers to confidently execute this synthesis. The resulting compound is a valuable scaffold, primed for further functionalization in the development of novel chemical entities for pharmaceutical research.[5][9]
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Ali, M. M., et al. (2021).
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Wang, T., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters - ACS Publications. [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central. [Link]
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2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2018). Arabian Journal of Chemistry. [Link]
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(PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017). ResearchGate. [Link]
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Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (n.d.). DC Fine Chemicals. [Link]
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Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Scheme 11. Synthesis of relevant N-and S-combined quinxoaline derivatives. (2017). ResearchGate. [Link]
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Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science. [Link]
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Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
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An In-depth Technical Guide to 3-Morpholin-4-yl-quinoxalin-2-ol: Synthesis, Properties, and Therapeutic Potential
Introduction: The Strategic Convergence of the Quinoxalinone Scaffold and the Morpholine Moiety
In the landscape of modern medicinal chemistry, the quinoxalin-2-one core represents a "privileged scaffold," a structural framework consistently found in molecules exhibiting a wide array of biological activities.[1][2] These activities span from antimicrobial and antiviral to potent anticancer and anti-inflammatory effects.[3][4][5] The versatility of the quinoxalin-2-one system lies in its bicyclic aromatic structure, which is amenable to functionalization at various positions, thereby allowing for the fine-tuning of its pharmacological profile.
This guide focuses on a specific, thoughtfully designed derivative: 3-Morpholin-4-yl-quinoxalin-2-ol . This compound marries the quinoxalin-2-one core with a morpholine substituent at the C3-position. The morpholine ring is another cornerstone of drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and introduce favorable interactions with biological targets.[6][7] Its inclusion is a deliberate strategy to augment the drug-like properties of the parent quinoxalinone.[8][9]
While direct experimental data for this compound is not extensively reported in publicly accessible literature, this guide, grounded in established chemical principles and extensive data on analogous structures, will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will project its chemical properties, delineate a robust synthetic strategy, and explore its potential therapeutic applications based on a synthesis of current knowledge.
Structural and Physicochemical Properties: A Predictive Analysis
The structure of this compound features a planar quinoxalin-2-one ring system, which can exist in tautomeric equilibrium with its quinoxalin-2-ol form. The morpholine ring, attached via a nitrogen atom to the C3 position, adopts a stable chair conformation.
Caption: Tautomeric forms of the target compound.
Based on the constituent moieties, we can predict the physicochemical properties of this compound, which are crucial for its behavior in biological systems.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Derived from the chemical structure. |
| Molecular Weight | ~231.25 g/mol | Calculated from the molecular formula. This moderate size is favorable for oral bioavailability (Lipinski's Rule of Five). |
| Appearance | Likely a solid at room temperature | Quinoxalinone derivatives are typically crystalline solids.[10] |
| Solubility | Moderate aqueous solubility; soluble in organic solvents like DMSO, DMF. | The morpholine moiety is known to enhance aqueous solubility.[6][11] The quinoxalinone core provides lipophilicity. This balance is critical for drug development. |
| pKa | Weakly basic | The nitrogen atom of the morpholine ring is basic, which can improve solubility in acidic environments and allow for salt formation.[9] The amide proton on the quinoxalinone ring is weakly acidic. |
| LogP | 1.5 - 2.5 (estimated) | This predicted range suggests a good balance between hydrophilicity and lipophilicity, which is essential for membrane permeability and favorable ADME properties. |
| Hydrogen Bond Donors | 1 (from the N-H or O-H group) | Important for target binding. |
| Hydrogen Bond Acceptors | 4 (2 oxygens, 2 nitrogens) | The morpholine oxygen and the quinoxalinone carbonyl/hydroxyl and ring nitrogens can form hydrogen bonds, contributing to target affinity and solubility.[9] |
Spectral Characterization (Anticipated Data):
-
¹H NMR: Signals corresponding to the four aromatic protons on the benzo-ring of the quinoxalinone core would be expected in the range of δ 7.0-8.0 ppm.[10] The morpholine protons would likely appear as two distinct multiplets around δ 3.5-4.0 ppm. A broad singlet for the N-H proton (or O-H in the tautomer) would also be present.
-
¹³C NMR: Aromatic carbons would resonate between δ 110-150 ppm. The carbonyl carbon (C2) would be significantly downfield, likely above δ 150 ppm.[10] The morpholine carbons would appear in the aliphatic region, typically around δ 45-70 ppm.
-
FT-IR: Characteristic stretching absorption bands for N-H (around 3200-3400 cm⁻¹), C=O (around 1670-1680 cm⁻¹), and aromatic C=C and C=N bonds (around 1400-1600 cm⁻¹) would be expected.[10]
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight.
Strategic Synthesis of this compound
The synthesis of 3-amino-substituted quinoxalin-2-ones can be approached through several modern synthetic methodologies. A highly effective and plausible route involves the direct C-H amination of the quinoxalin-2-one precursor or a coupling reaction with a halogenated intermediate.
Proposed Synthetic Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[12][13] This approach offers high functional group tolerance and generally proceeds with good to excellent yields.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Step-by-Step Experimental Protocol:
-
Synthesis of 3-Halo-quinoxalin-2-one (Intermediate):
-
Rationale: The introduction of a halogen, such as bromine, at the C3 position activates the ring for subsequent nucleophilic substitution or cross-coupling reactions.
-
Procedure: To a solution of quinoxalin-2-one in a suitable solvent (e.g., DMF or acetonitrile), add a halogenating agent like N-bromosuccinimide (NBS). The reaction may be heated to facilitate the electrophilic aromatic substitution. Monitor the reaction by TLC until the starting material is consumed. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The crude product is then purified by column chromatography.
-
-
Buchwald-Hartwig C-N Cross-Coupling:
-
Rationale: This palladium-catalyzed reaction couples the 3-halo-quinoxalin-2-one with morpholine to form the desired C-N bond.[14][15] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency.[16]
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-quinoxalin-2-one (1.0 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%), and a bulky electron-rich phosphine ligand like XPhos (~4 mol%).
-
Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, ~1.4 eq).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Introduce morpholine (1.2 eq) to the reaction mixture.
-
Heat the mixture (typically 80-110 °C) and monitor its progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
-
Alternative Synthetic Strategy: Direct C-H Amination
Recent advances in organic synthesis have enabled the direct C-H functionalization of heterocycles. A visible-light-induced direct C-H amination of quinoxalin-2-ones with amines has been reported, offering a more atom-economical approach by avoiding the pre-functionalization (halogenation) step.[17][18] This method often employs a photocatalyst and an oxidant to generate a nitrogen-centered radical from morpholine, which then adds to the C3 position of the quinoxalin-2-one.
Potential Biological Activities and Therapeutic Applications
The fusion of the quinoxalinone scaffold with a morpholine moiety suggests a strong potential for significant biological activity, particularly in oncology and infectious diseases.
Anticancer Potential:
Quinoxaline derivatives are well-documented as potent anticancer agents.[2][4] They can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many quinoxaline-based compounds are inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The morpholine group can enhance binding to the kinase active site through hydrogen bonding and improve pharmacokinetic properties.[9]
-
DNA Intercalation: The planar structure of the quinoxalinone ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.[19]
-
Hypoxia-Activated Prodrugs: The quinoxaline N-oxide scaffold can be selectively reduced in the hypoxic environment of solid tumors to release cytotoxic agents.
Antimicrobial and Antiviral Activity:
Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities.[1][3] The incorporation of a morpholine ring can enhance the potency and spectrum of these activities. The nitrogen atom in the morpholine can be protonated at physiological pH, potentially facilitating interactions with microbial cell membranes or viral proteins.
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quoxaline Derivatives
Introduction: The Quinoxaline Core - A Nexus of Therapeutic Potential
Quinoxaline, a heterocyclic aromatic compound arising from the fusion of a benzene and a pyrazine ring, has solidified its status as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[2] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core methodologies for synthesizing these vital compounds and elucidates the structure-activity relationships that drive their therapeutic efficacy.
The biological significance of quinoxalines often stems from their ability to modulate key signaling pathways implicated in various diseases. For instance, many derivatives act as potent inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.[1][5] The versatility of the quinoxaline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[6] This guide will delve into the established and cutting-edge synthetic routes, providing detailed protocols and a comparative analysis of their advantages, to empower researchers in the rational design of next-generation quinoxaline-based therapeutics.
Part 1: Foundational Synthesis of the Quinoxaline Scaffold
The construction of the quinoxaline ring system is primarily achieved through a few robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Cornerstone Condensation: o-Phenylenediamines and α-Dicarbonyls
The classical and most widely employed method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][7] This reaction is valued for its reliability and the broad commercial availability of a diverse range of starting materials.[7] The versatility of this approach allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines by judicious selection of the α-dicarbonyl component.[7]
The reaction is typically performed in a suitable solvent, such as ethanol or acetic acid, and can be facilitated by heat or catalytic amounts of acid.[7][8]
Caption: General reaction scheme for quinoxaline synthesis.
This protocol outlines the conventional approach for synthesizing 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[7]
-
Dissolution of Reactants: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit. In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
Reaction Mixture: Add the o-phenylenediamine solution to the warm benzil solution.
-
Heating: Warm the mixture on a water bath for 30 minutes.
-
Crystallization: Add water dropwise to the warm solution until a slight cloudiness persists.
-
Isolation: Allow the solution to cool to room temperature, which will induce crystallization of the product.
-
Purification: Collect the crystals by filtration and wash with cold ethanol.
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for quinoxaline synthesis.[9][10] These "green" approaches often involve the use of recyclable catalysts, alternative energy sources like microwave irradiation, and aqueous reaction media.[3][9]
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields.[11][12]
-
Catalytic Innovations: A wide range of catalysts, including nano-BF3/SiO2, iron-exchanged molybdophosphoric acid, and various transition metal complexes, have been successfully employed to promote the condensation reaction under milder conditions.[13][14][15]
This protocol provides a rapid and efficient microwave-assisted synthesis of 2,3-diphenylquinoxaline.[7]
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor for 55 seconds.
-
Product Isolation: After cooling, the product will crystallize from the solution.
-
Purification: Collect the product by filtration and wash with cold ethanol.
Versatile Functionalization: Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline
A highly adaptable method for preparing a wide array of 2,3-disubstituted quinoxalines is the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ).[7][16] This approach is particularly valuable for synthesizing asymmetrically substituted derivatives due to the stepwise substitution of the two chlorine atoms.[16]
The starting material, 2,3-DCQ, is readily accessible from quinoxaline-2,3-dione, which can be synthesized via the condensation of o-phenylenediamine and oxalic acid.[7][16]
Caption: Stepwise synthesis of asymmetrically substituted quinoxalines.
This protocol details the preparation of the key intermediate, 2,3-DCQ, from quinoxaline-2,3(1H,4H)-dione.[7]
-
Reaction Setup: To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (POCl₃, 20 mL).
-
Reflux: Reflux the mixture at 100 °C for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The solid product is collected by filtration, washed with water, and dried.
Part 2: The Biological Landscape of Quinoxaline Derivatives
The quinoxaline scaffold is a cornerstone in the development of a wide range of therapeutic agents, with its derivatives demonstrating significant efficacy in various disease models.[1][4]
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a multitude of cancer cell lines.[1][17][18] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.[1][19]
A primary mechanism of their anticancer action is the inhibition of protein kinases.[1][5] Many quinoxaline-based compounds act as selective adenosine triphosphate (ATP) competitive inhibitors for various kinases, such as VEGFR, PDGFR, and c-Met, which are pivotal in tumor growth and angiogenesis.[5]
Caption: Mechanism of anticancer action of quinoxaline derivatives.
The in vitro cytotoxic activity of several novel quinoxaline derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [5][19] |
| Compound XVa | MCF-7 (Breast) | 5.3 | - | [5][19] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [19] |
| Compound 11 | HCT116 (Colon) | 2.5 | - | [20] |
| Compound 14 | MCF-7 (Breast) | 2.61 | - | [20] |
Antimicrobial Activity: A Broad Spectrum of Action
Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[21][22][23][24] The synthetic versatility of the quinoxaline nucleus allows for the incorporation of various pharmacophores, leading to compounds with enhanced antimicrobial potency.[21]
The development of novel quinoxaline-based antimicrobial agents is a critical area of research, particularly in the face of growing antimicrobial resistance.[25]
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. SAR studies provide crucial insights for the rational design of more potent and selective compounds.[20][26]
-
Anticancer Activity:
-
Electron-withdrawing groups (e.g., Cl) on the phenyl rings of 2,3-diphenylquinoxalines can enhance anticancer activity compared to electron-donating groups (e.g., CH₃).[20]
-
The presence of an NH-CO linker at the 2-position of the quinoxaline nucleus has been shown to increase activity.[20]
-
Electron-releasing groups (e.g., OCH₃) are often essential for activity, and their replacement with electron-withdrawing groups can lead to a decrease in potency.[20]
-
-
Antimicrobial Activity:
-
The introduction of an ether linkage at the C-2 position of the quinoxaline ring, followed by the formation of Schiff bases, has been a successful strategy for developing new antimicrobial agents.[21]
-
Tetrazolo[1,5-a]quinoxaline derivatives have shown promising dual activity as both anticancer and antimicrobial agents.[24]
-
Conclusion
The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic methodologies for accessing these compounds are well-established and continue to evolve towards greater efficiency and sustainability. The diverse and potent biological activities of quinoxaline derivatives, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. Future research in this field will undoubtedly focus on the development of more selective and potent quinoxaline-based drugs, guided by a deeper understanding of their mechanisms of action and structure-activity relationships.
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The Vanguard of Discovery: A Technical Guide to Screening the Biological Activity of 3-Morpholino Quinoxaline Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of the 3-Morpholino Quinoxaline Scaffold
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged structure," a foundational framework that consistently yields compounds of significant therapeutic potential.[1][2] Its fusion of a benzene and a pyrazine ring creates an electron-deficient aromatic system ripe for chemical modification and biological interaction.[2] This guide focuses on a particularly compelling class of derivatives: 3-morpholino quinoxalines. The incorporation of a morpholine ring at the third position is not a trivial substitution; it imparts crucial physicochemical properties, such as increased aqueous solubility and the ability to form critical hydrogen bonds with biological targets.[3] Notably, the morpholine moiety is a key feature in numerous inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a signaling cascade frequently dysregulated in cancer.[3][4]
This document serves as an in-depth technical guide for the comprehensive biological activity screening of these promising compounds. It is designed to move beyond a mere recitation of protocols, instead providing the strategic rationale and mechanistic underpinnings essential for robust and insightful drug discovery. We will explore the core screening paradigms—anticancer, antimicrobial, and anti-inflammatory—providing not just the "how," but the critical "why" behind each experimental design.
Part 1: Anticancer Activity Screening - Targeting Uncontrolled Proliferation
The quest for novel anticancer agents is a primary driver in the exploration of quinoxaline derivatives.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth and survival.[7] For 3-morpholino quinoxalines, a principal hypothesis is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular proliferation and survival that is hyperactivated in many cancers.[7][8]
The PI3K/Akt/mTOR Signaling Nexus
Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers.[7] This cascade transmits signals from growth factors and other extracellular cues to regulate cell cycle progression, apoptosis, and metabolism. The morpholine ring is a well-established pharmacophore in PI3K inhibitors, suggesting that 3-morpholino quinoxalines are prime candidates for targeting this pathway.[3][4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of 3-morpholino quinoxalines.
Experimental Workflow: From Cytotoxicity to Mechanistic Insight
A tiered screening approach is recommended, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies for active compounds.
Caption: A tiered workflow for anticancer activity screening of 3-morpholino quinoxaline compounds.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a robust and high-throughput method to assess a compound's ability to inhibit cell proliferation. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-morpholino quinoxaline compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
Self-Validating System: The inclusion of positive and negative controls in each plate is crucial for validating the assay's performance. Consistent results for these controls across experiments ensure the reliability of the data obtained for the test compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [9] |
| Compound 11 | MCF-7 (Breast) | 22.11 ± 13.3 | [2] |
| Compound 12 | HCT116 (Colon) | 4.4 | [2] |
This table presents a selection of reported IC50 values for various quinoxaline derivatives to illustrate the potential potency of this class of compounds.
Part 2: Antimicrobial Activity Screening - Combating Pathogenic Threats
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi.[5][10][11] The mechanism of action can vary, but for some quinoxalines, it involves the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.[10]
Protocol 2: Disk Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of a compound's antimicrobial potential and is useful for initial high-throughput screening.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 3-morpholino quinoxaline compound onto the agar surface. Include a solvent control disk and a positive control disk (e.g., Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.
Step-by-Step Methodology:
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-morpholino quinoxaline compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [12] |
| Compound 3c | Escherichia coli | 8 | [12] |
| Compound 10 | Candida albicans | 16 | [12] |
This table shows examples of MIC values for different quinoxaline derivatives against various microorganisms, highlighting their potential as antimicrobial agents.
Part 3: Anti-inflammatory Activity Screening - Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.[13] Quinoxaline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX) and nitric oxide (NO).[13][14]
Protocol 4: In Vitro Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) is used to stimulate macrophages (e.g., RAW 264.7 cells) to produce NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the 3-morpholino quinoxaline compounds for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Causality and Self-Validation: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO production is not due to cell death caused by the compound. This dual-assay approach provides a self-validating system to confirm true anti-inflammatory activity.
Conclusion: A Roadmap for Innovation
The 3-morpholino quinoxaline scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide provides a structured and scientifically rigorous framework for screening their biological activities. By integrating expertise in assay design with a deep understanding of the underlying biological mechanisms, researchers can effectively identify and advance promising lead candidates. The protocols and workflows detailed herein are designed to be both comprehensive and adaptable, empowering drug discovery professionals to navigate the complexities of biological screening with confidence and precision.
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- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Speculative Mechanism of Action for 3-Morpholin-4-yl-quinoxalin-2-ol: A PI3K/Akt Pathway Inhibitor Hypothesis
An In-Depth Technical Guide
Disclaimer: The compound 3-Morpholin-4-yl-quinoxalin-2-ol is not extensively characterized in publicly available scientific literature. This guide presents a speculative mechanism of action based on a comprehensive analysis of its structural motifs—the quinoxaline core and the morpholine substituent—which are prevalent in known kinase inhibitors. The proposed experimental workflows serve as a robust framework for testing this hypothesis.
Introduction: Deconstructing the Molecule for Mechanistic Insights
The rational design of targeted therapies hinges on understanding the relationship between a molecule's structure and its biological function. In the absence of direct data for this compound, we can infer a probable mechanism by dissecting its constituent parts.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to target ATP-binding sites of protein kinases. Its planar, bicyclic, nitrogen-containing ring system serves as an effective "hinge-binder," interacting with the backbone of the kinase hinge region. Numerous quinoxaline derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) family.
The morpholine group, appended at the 4-position, is a critical feature. In many well-characterized PI3K inhibitors, such as ZSTK474 and GDC-0941, the morpholine moiety is known to form a crucial hydrogen bond with the side-chain of a key lysine residue within the p110 catalytic subunit's active site. This interaction significantly enhances both the potency and selectivity of the inhibitor.
Finally, the 2-ol (keto-enol tautomer) substitution contributes to the electronic properties of the ring system and provides an additional hydrogen bond donor/acceptor site, potentially influencing solubility and target engagement.
Based on this structural analysis, we hypothesize that This compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.
The PI3K/Akt/mTOR Signaling Pathway: A Proposed Target
The PI3K/Akt/mTOR pathway is a tightly regulated cascade initiated by growth factor receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Akt, in turn, phosphorylates a multitude of downstream substrates, including mTOR (mechanistic Target of Rapamycin), which ultimately drives protein synthesis, cell growth, and survival.
Our hypothesis posits that this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and thereby blocking all downstream signaling events.
Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt pathway.
Experimental Workflow for Hypothesis Validation
A multi-step, hierarchical approach is required to rigorously test this hypothesis. The workflow is designed to first confirm biological activity and then systematically pinpoint the molecular target and mechanism.
Caption: Hierarchical workflow for validating the PI3K inhibitor hypothesis.
Part 1: Cellular Activity & Cytotoxicity Profiling
The initial step is to determine if the compound is biologically active in a relevant cancer cell line known for PI3K pathway dependency (e.g., MCF-7, U87-MG).
Protocol 1: MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound to the cells and incubate for 72 hours.
-
Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls (DMSO) and fit a dose-response curve using non-linear regression to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| This compound | MCF-7 | 72 | 0.85 |
| GDC-0941 (Control) | MCF-7 | 72 | 0.03 |
Part 2: Target Pathway Inhibition
If the compound demonstrates potent anti-proliferative activity, the next step is to verify its effect on the proposed signaling pathway. Western blotting is the gold standard for measuring changes in protein phosphorylation.
Protocol 2: Western Blot for p-Akt and p-S6K
This protocol assesses the phosphorylation status of Akt (a direct downstream target of PI3K) and p70S6K (a downstream target of mTORC1).
Methodology:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6K Thr389, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of both Akt and S6K, with no significant change in the total protein levels, would strongly support the hypothesis.
Part 3: Direct Target Engagement & Biochemical Confirmation
The final and most critical phase is to demonstrate that the compound directly binds to and inhibits the PI3K enzyme.
Protocol 3: In Vitro PI3K Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of the inhibitor.
Methodology:
-
Assay Principle: Use a time-resolved fluorescence energy transfer (TR-FRET) or similar assay format (e.g., ADP-Glo™) that quantifies the production of PIP3 or ADP.
-
Reaction Setup: In a 384-well plate, combine a purified PI3K isoform (e.g., p110α/p85α), the compound at various concentrations, a lipid substrate (PIP2), and ATP.
-
Incubation: Allow the kinase reaction to proceed for 1 hour at room temperature.
-
Detection: Add detection reagents according to the manufacturer's protocol (e.g., biotin-PIP3 and a europium-labeled anti-GST antibody).
-
Analysis: Measure the signal (e.g., TR-FRET ratio) and calculate the IC50 value for inhibition of each PI3K isoform.
Data Presentation:
| PI3K Isoform | This compound IC50 (nM) [Hypothetical] | GDC-0941 (Control) IC50 (nM) |
| PI3Kα (p110α) | 15 | 3 |
| PI3Kβ (p110β) | 85 | 35 |
| PI3Kδ (p110δ) | 25 | 4 |
| PI3Kγ (p110γ) | 150 | 75 |
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA provides definitive proof of target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact MCF-7 cells with the compound or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble PI3K (p110α) remaining at each temperature using Western blotting or ELISA.
-
Analysis: Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and confirms direct binding.
Conclusion
This guide outlines a speculative but scientifically rigorous framework for elucidating the mechanism of action of this compound. By leveraging the known structure-activity relationships of its quinoxaline and morpholine components, we have constructed a plausible hypothesis centered on the inhibition of the PI3K/Akt/mTOR pathway. The detailed experimental protocols provide a clear, self-validating roadmap to systematically test this hypothesis, moving from broad cellular effects to specific, direct target engagement. Successful validation using these methods would classify this compound as a PI3K pathway inhibitor and provide a strong foundation for its further preclinical and clinical development.
References
-
Title: Quinoxaline derivatives: a patent review (2010 - 2014) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: A Review on Recent Synthetic Strategies and Applications of Quinoxaline Scaffolds in Medicinal Chemistry Source: Bioorganic Chemistry, Elsevier URL: [Link]
-
Title: Discovery of GDC-0941, a Potent and Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: ZSTK474, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and apoptosis in human cancer cells Source: Cancer Science URL: [Link]
-
Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]
In Silico Prediction of 3-Morpholin-4-yl-quinoxalin-2-ol Bioactivity: A Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive technical framework for predicting the bioactivity of 3-Morpholin-4-yl-quinoxalin-2-ol, a molecule featuring two pharmacologically significant scaffolds: the quinoxaline core and a morpholine substituent. The quinoxaline nucleus is a well-established privileged structure in medicinal chemistry, forming the basis of numerous compounds with anticancer, antiviral, and kinase-inhibiting properties.[1][2][3] The morpholine ring is frequently incorporated into drug candidates to enhance solubility and favorable pharmacokinetic profiles.[4]
Given these structural precedents, this guide hypothesizes that this compound is a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime target for therapeutic intervention.[5][6][7] This document outlines a complete, self-validating in silico workflow designed to rigorously test this hypothesis. We will proceed from target identification and molecular docking to pharmacophore modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing both the scientific rationale and step-by-step protocols for each stage.
Section 1: Foundational Rationale and Target Hypothesis
The core principle of this investigation rests on established structure-activity relationships. Quinoxaline derivatives have demonstrated potent inhibitory activity against a range of kinases, including receptor tyrosine kinases and crucial intracellular signaling kinases.[3][8] Notably, related morpholino-quinazoline structures have been explicitly evaluated as PI3K inhibitors.[9] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[7][10] Therefore, selecting a key node in this pathway as a hypothetical target is a scientifically grounded starting point. For this guide, we will focus on PI3Kα (alpha) , the p110α catalytic subunit, as it is frequently mutated in tumors.[11]
The PI3K/AKT Signaling Pathway
The following diagram illustrates the critical role of PI3K in this oncogenic pathway. Our hypothesis is that this compound interferes with the phosphorylation of PIP2 to PIP3, thus blocking downstream signaling.
Caption: A logical workflow for in silico bioactivity prediction.
Section 3: Molecular Docking: Predicting Binding Interactions
Causality: Molecular docking is the cornerstone of structure-based drug design. [12]It predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. [13]By performing this step early, we can validate whether our molecule can physically and energetically fit into the active site of PI3Kα, providing the first critical piece of evidence for our hypothesis.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a validated, step-by-step methodology for docking this compound into the ATP-binding site of PI3Kα.
-
Receptor Preparation:
-
Action: Download the crystal structure of human PI3Kα. A suitable entry is PDB ID: 4L23.
-
Rationale: Using a high-resolution crystal structure is critical for accuracy.
-
Steps:
-
Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL. [14] 2. Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogens and assign Gasteiger charges. This is crucial for calculating electrostatic interactions.
-
Save the prepared protein structure in the .pdbqt format required by AutoDock.
-
-
-
Ligand Preparation:
-
Action: Generate a 3D structure of this compound.
-
Rationale: The ligand must be in a low-energy 3D conformation for the docking algorithm to work effectively.
-
Steps:
-
Draw the 2D structure in a chemical drawing tool (e.g., ChemDraw) and obtain its SMILES string.
-
Use a program like Open Babel to convert the SMILES string into a 3D structure and perform an initial energy minimization using a force field like MMFF94.
-
Load the 3D structure into AutoDock Tools, assign rotatable bonds, and save it in the .pdbqt format.
-
-
-
Grid Box Definition:
-
Action: Define the search space for the docking simulation.
-
Rationale: To ensure computational efficiency, the docking algorithm must be focused on the known ATP-binding pocket of PI3Kα.
-
Steps:
-
In AutoDock Tools, center the grid box on the coordinates of the original co-crystallized ligand from PDB ID 4L23.
-
Adjust the size of the box (e.g., 25x25x25 Å) to encompass the entire active site, providing enough room for the ligand to orient itself freely.
-
-
-
Running the Simulation & Analyzing Results:
-
Action: Execute the docking calculation using the AutoDock Vina engine. [13][15] * Rationale: Vina uses a sophisticated scoring function to rank the predicted poses based on binding energy.
-
Steps:
-
Run the Vina command with the prepared ligand, receptor, and grid configuration files.
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and coordinates for the top predicted poses. A lower (more negative) binding energy indicates a more favorable interaction.
-
Visualize the top-ranked pose in complex with the PI3Kα receptor to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
-
Data Presentation: Hypothetical Docking Results
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | PI3Kα | -9.2 | Val851, Ser774, Lys802 |
| Known PI3Kα Inhibitor (Control) | PI3Kα | -10.5 | Val851, Trp780, Tyr836 |
Section 4: Pharmacophore Modeling: Abstracting Key Chemical Features
Causality: While docking provides a detailed atomic interaction model, a pharmacophore model abstracts this information into the essential chemical features required for binding. [16][17]This model serves as a 3D query that can be used to rapidly screen large virtual libraries for other potential hits or to guide the chemical synthesis of more potent analogues. [18][19]
Experimental Protocol: Structure-Based Pharmacophore Generation
This protocol uses the best-docked pose from the previous section to build a predictive pharmacophore model.
-
Feature Identification:
-
Action: Analyze the ligand-receptor complex from the top-ranked docking pose.
-
Rationale: The interactions observed in the docked complex are the basis for the pharmacophoric features.
-
Steps:
-
Load the complex into a modeling suite (e.g., Discovery Studio, MOE, or the free tool PharmaGist).
-
Identify key interactions:
-
Hydrogen Bond Acceptors (e.g., the oxygen atoms in the morpholine and quinoxalin-2-ol moieties).
-
Hydrogen Bond Donors (e.g., the hydroxyl group on the quinoxalin-2-ol).
-
Hydrophobic Centers (e.g., the quinoxaline ring system).
-
Aromatic Rings.
-
-
-
-
Model Generation:
-
Action: Convert the identified features into a 3D model with defined spatial constraints.
-
Rationale: The model is not just the features themselves, but their precise geometric arrangement within the active site.
-
Steps:
-
The software will generate feature spheres with specific radii and vectorities (for donors/acceptors).
-
Add exclusion volumes to represent the steric boundaries of the receptor pocket, preventing clashes in future virtual screening hits.
-
Validate the pharmacophore by using it to screen a small database of known PI3K inhibitors and inactive decoys. A good model should successfully identify the active compounds.
-
-
Visualization: Hypothetical Pharmacophore Model
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Quinoxalin-2-one Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoxalin-2-one core represents a quintessential "privileged scaffold" in medicinal chemistry, characterized by a bicyclic heterocyclic system of a fused benzene and pyrazine ring.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of quinoxalin-2-one derivatives. We will delve into their significant applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by mechanistic insights and quantitative data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the pathways to novel therapeutic agents.
Introduction: The Significance of the Quinoxalin-2-one Core
Quinoxalin-2-one, a benzopyrazine derivative, has garnered substantial attention from the pharmaceutical industry due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] These compounds are key components in drugs targeting a range of diseases, from cancer to viral infections and inflammatory conditions.[3][4] The scaffold's rigid, planar structure, combined with its capacity for diverse substitutions at multiple positions (primarily C3, N1, and the benzene ring), allows for precise tuning of its pharmacological profile. This adaptability enables interaction with a wide array of biological macromolecules, including protein kinases, enzymes, and DNA.[5][6]
The core structure facilitates various non-covalent interactions, such as hydrogen bonding (via the lactam NH and C=O groups), π-π stacking, and hydrophobic interactions, which are crucial for high-affinity binding to target proteins. Functionalization, particularly at the C3 position, has been a major focus of synthetic efforts, leading to the discovery of potent agents with diverse mechanisms of action.[7]
Synthetic Strategies: Accessing the Quinoxalin-2-one Scaffold
The primary and most classical method for synthesizing the quinoxalin-2-one core is the Hinsberg condensation . This reaction involves the cyclocondensation of an o-phenylenediamine with an α-ketoester or α-ketocarboxylic acid.[8]
Causality in Synthesis: The choice of reactants in the Hinsberg condensation directly dictates the substitution pattern of the resulting quinoxalin-2-one. Using a substituted o-phenylenediamine allows for modification of the benzo portion of the scaffold, while the choice of α-ketoester determines the substituent at the C3 position. This directness makes it a highly reliable and predictable method for generating diverse libraries of compounds for screening. While effective, this method can sometimes lead to mixtures of isomers if an asymmetrically substituted o-phenylenediamine is used.[8] Modern synthetic chemistry has also introduced milder and more efficient protocols, sometimes employing microwave irradiation or various catalysts to improve yields and reduce reaction times.[2][9]
Therapeutic Applications of Quinoxalin-2-one Derivatives
The versatility of the quinoxalin-2-one scaffold is best illustrated by its broad range of therapeutic applications.
Anticancer Activity
Quinoxalin-2-one derivatives have demonstrated potent antiproliferative effects through a variety of molecular mechanisms.[5] They are particularly prominent as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]
Mechanism of Action: Kinase Inhibition Many quinoxalin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6] By mimicking the adenine moiety of ATP, the quinoxalin-2-one core binds to the kinase's active site, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways essential for tumor growth, proliferation, and angiogenesis.
Below is a diagram illustrating the general mechanism of EGFR inhibition, a common target for these compounds.
Caption: EGFR signaling pathway and its inhibition by a quinoxalin-2-one derivative.
Structure-Activity Relationship (SAR) Insights:
-
C3-Substituents: Introduction of aryl or heteroaryl groups at the C3 position is often crucial for potent kinase inhibition.
-
N1-Substituents: Alkylation or arylation at the N1 position can modulate solubility and cell permeability.
-
Benzene Ring Substituents: Electron-donating groups on the aryl moiety attached at C3 tend to enhance anticancer activity, while halogen substituents can sometimes reduce it.[5]
Table 1: Anticancer Activity of Representative Quinoxalin-2-one Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 11 | EGFR, COX-2 | MCF-7 (Breast) | 0.81 | [10] |
| Compound 13 | EGFR, COX-2 | HCT-116 (Colon) | 1.12 | [10] |
| Compound 4a | EGFR, COX-2 | HepG2 (Liver) | 3.21 | [10] |
| Compound VIIIc | Apoptosis Inducer | HCT-116 (Colon) | 0.76 |[11] |
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the development of novel antimicrobial agents. Quinoxalin-2-one derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[12]
Mechanism of Action: DNA Gyrase Inhibition One of the key mechanisms for their antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme, these derivatives prevent it from re-ligating cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death. This mechanism is distinct from that of many existing antibiotics, making them effective against resistant strains.
Table 2: Antimicrobial Activity of Quinoxalin-2-one Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| Compound 4a | S. aureus (MDR) | 1.95 | DNA Gyrase Inhibitor | |
| Compound 7 | E. coli (MDR) | 3.9 | DNA Gyrase Inhibitor |
| Compound 16 | C. albicans | 1.94 | Not specified | |
Antiviral and Anti-inflammatory Activities
Quinoxalin-2-one derivatives have also been investigated for their potential as antiviral and anti-inflammatory agents.[13][14]
-
Antiviral Activity: Certain derivatives have shown efficacy against various viruses, including influenza and Epstein-Barr virus.[7][15] For influenza, some compounds are thought to target the viral NS1 protein, which is crucial for blocking the host's immune response, thereby inhibiting viral replication.[15]
-
Anti-inflammatory Activity: The anti-inflammatory properties often stem from the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5] COX-2 is an inducible enzyme that plays a major role in the inflammatory cascade by producing prostaglandins.[5] By inhibiting COX-2, these compounds can reduce inflammation and associated pain, presenting an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The dual inhibition of targets like EGFR and COX-2 is a particularly attractive strategy in oncology, as inflammation is now considered a hallmark of cancer.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To ensure the trustworthiness and reproducibility of findings, a detailed, self-validating protocol is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT-116) in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of media.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, skewing the results.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoxalin-2-one test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture media to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.
-
Include control wells: untreated cells (vehicle control, with 0.5% DMSO) and media-only (blank).
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds or vehicle.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Sources
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- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
A Comprehensive Guide to the Physicochemical Characterization of 3-Morpholin-4-yl-quinoxalin-2-ol
Abstract: This technical guide provides a comprehensive framework for the definitive physicochemical characterization of 3-Morpholin-4-yl-quinoxalin-2-ol (CAS No: 2725-16-8), a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2][3] A robust and thorough characterization is the bedrock of any successful drug development program, ensuring molecular identity, purity, stability, and manufacturability. This document outlines a multi-technique approach, grounded in established scientific principles, to generate a complete data package for this compound, intended for researchers, analytical scientists, and formulation experts in the pharmaceutical industry.
Foundational Molecular Attributes
Before embarking on extensive experimental analysis, it is crucial to establish the foundational identifiers of the molecule. These data serve as the primary reference against which all subsequent experimental results are compared.
The designation "quinoxalin-2-ol" suggests the potential for keto-enol tautomerism, a common phenomenon in heterocyclic systems. The molecule likely exists predominantly in the lactam (amide) form, 3-Morpholinoquinoxalin-2(1H)-one, which is thermodynamically more stable. Spectroscopic analysis, particularly NMR, is essential to confirm the dominant tautomeric form in solution.
| Property | Value | Source |
| IUPAC Name | 3-morpholin-4-yl-1H-quinoxalin-2-one | |
| Synonym | This compound | [4] |
| CAS Number | 2725-16-8 | [4] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [4] |
| Molecular Weight | 231.25 g/mol | [4][5] |
| SMILES | C1=CC2=C(C=C1)NC(=O)C(=N2)N3CCOCC3 | [4] |
Integrated Analytical Workflow
A comprehensive characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a high-fidelity "fingerprint" of the molecule. The following workflow illustrates a logical progression for the analysis of a new batch of this compound.
Caption: Integrated workflow for the physicochemical characterization of a novel compound.
Structural Elucidation: Confirming Molecular Identity
The primary goal of structural elucidation is to unequivocally confirm that the synthesized molecule has the correct atomic connectivity and composition.
Mass Spectrometry (MS)
Expertise: MS provides a rapid and highly accurate measurement of the molecular mass. This is the first-line confirmation that the desired product was formed. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a ~100 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection ([M+H]⁺).
-
Instrumentation: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [C₁₂H₁₃N₃O₂ + H]⁺. The expected monoisotopic mass is 232.1084. Compare the measured mass to the theoretical mass; a mass error of <5 ppm provides high confidence in the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] For this compound, we expect to see characteristic vibrations for the amide, aromatic, and ether groups, which validates the key structural components.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Lower the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify characteristic absorption bands.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3000 | N-H Stretch | Amide (Lactam) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Morpholine) |
| ~1670 | C=O Stretch | Amide I (Lactam) |
| 1620-1580 | C=C/C=N Stretch | Aromatic/Quinoxaline Ring |
| ~1250 | C-N Stretch | Aryl-N |
| ~1115 | C-O-C Stretch | Ether (Morpholine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most definitive technique for unambiguous structural elucidation in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. 2D NMR techniques (like COSY and HSQC) can be used to map out all proton-proton and proton-carbon correlations if the 1D spectra are ambiguous.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which prevents evaporation.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign chemical shifts (referenced to the residual DMSO solvent peak at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Predicted NMR Signals (in DMSO-d₆):
-
¹H NMR:
-
~11.9 ppm (singlet, 1H): N-H proton of the lactam.[6]
-
7.2-7.8 ppm (multiplets, 4H): Protons on the benzo- portion of the quinoxaline ring.
-
~3.7 ppm (triplet, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
~3.4 ppm (triplet, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
-
-
¹³C NMR:
-
~155 ppm: C=O of the lactam.[2]
-
115-150 ppm: Signals for the 8 carbons of the quinoxaline ring system.
-
~66 ppm: Carbons of the morpholine ring adjacent to oxygen (-O-CH₂-).
-
~48 ppm: Carbons of the morpholine ring adjacent to nitrogen (-N-CH₂-).
-
Chromatographic Purity and Quantification
Expertise: For any pharmaceutical application, the purity of the active ingredient is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating the main compound from process-related impurities and degradation products.[7][8]
Protocol: Reversed-Phase HPLC with UV Detection
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Filter and degas all mobile phases.
-
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to 0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm and 320 nm (or scan with a photodiode array detector).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area percent of the main peak relative to the total area of all peaks.
Solid-State Characterization
Expertise: The solid-state form of a drug substance dictates its physical properties, such as solubility, dissolution rate, and stability, which in turn affect its bioavailability.[9][10] Thermal analysis techniques are essential for identifying the melting point, thermal stability, and presence of different solid forms (polymorphs) or solvates.
Caption: Relationship between solid-state properties and analytical techniques.
Differential Scanning Calorimetry (DSC)
Expertise: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It provides a precise melting point (an indicator of purity) and can reveal other thermal events like polymorphic transitions, crystallization, or decomposition.[11]
Protocol:
-
Sample Preparation: Accurately weigh 2-4 mg of the compound into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow any evolved volatiles to escape.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak is indicative of purity.
Thermogravimetric Analysis (TGA)
Expertise: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound and to quantify the amount of residual solvent or water present.[12][13]
Protocol:
-
Sample Preparation: Weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrumentation: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram. A significant weight loss before the main decomposition event may indicate the presence of bound solvent or water. The onset of rapid weight loss indicates the beginning of thermal decomposition.
Solubility and Stability Profiling
Expertise: Understanding a compound's solubility and stability is paramount for developing a viable drug formulation.[14] Poor solubility can lead to low bioavailability, while instability can compromise safety and shelf-life.[9]
Equilibrium Solubility
Expertise: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. Assessing solubility in buffers across the physiological pH range (1.2 to 7.4) is critical, as ionization can dramatically affect a compound's solubility.
Protocol: Shake-Flask Method
-
Setup: Add an excess amount of the solid compound to vials containing different media (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pure water).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter the suspensions through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a pre-validated HPLC-UV method (as described in Section 4.0) against a calibration curve.
Forced Degradation (Stress Stability) Studies
Expertise: Forced degradation studies intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[15] This is a regulatory requirement and informs formulation and storage strategies.
Protocol:
-
Stress Conditions: Prepare solutions of the compound (~0.1 mg/mL) and expose them to the following conditions for a defined period (e.g., 24 hours):
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid and solution at 60 °C
-
Photolytic: Expose solid and solution to light (ICH specified conditions)
-
-
Analysis: At various time points, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS.
-
Evaluation:
-
Calculate the percentage of degradation.
-
Use mass spectrometry to identify the molecular weights of major degradation products.
-
Ensure the HPLC method is "stability-indicating" by demonstrating that all degradation peaks are resolved from the main peak.
-
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides an essential and non-negotiable foundation for its potential development as a therapeutic agent. By systematically integrating data from spectroscopic, chromatographic, and thermal analyses, a complete and robust profile of the molecule's identity, purity, solid-state properties, and stability is established. This multi-faceted "fingerprint" is critical for informed decision-making in medicinal chemistry, process development, and formulation science, ultimately enabling the efficient and safe progression of promising compounds from the laboratory to the clinic.
References
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Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311. Available from: [Link]
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Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288. Available from: [Link]
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Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. ResearchGate. Available from: [Link]
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Raman, R., et al. (2021). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. Available from: [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(21), 7235. Available from: [Link]
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El-Sonbati, A. Z., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29). Available from: [Link]
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El-Sonbati, A. Z., et al. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. Available from: [Link]
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Wang, C., et al. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Processes, 11(3), 882. Available from: [Link]
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Ribeiro da Silva, M. A., et al. (2021). Thermodynamic Properties of Quinoxaline-1,4-Dioxide Derivatives: A Combined Experimental and Computational Study. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 141158757, Quinolino[3,4-b]quinoxaline. Available from: [Link]
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Zhao, H., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Bioorganic & Medicinal Chemistry Letters, 26(9), 2261-2266. Available from: [Link]
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Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(23), 4353. Available from: [Link]
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Bahal, R., et al. (2018). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Omega, 3(4), 4057-4070. Available from: [Link]
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Min, J., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3329. Available from: [Link]
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A Technical Guide to the Therapeutic Potential of Morpholino-Quinoxalines
For Distribution: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of a quinoxaline core with a morpholine moiety has yielded a class of heterocyclic compounds demonstrating significant therapeutic promise across multiple disciplines, most notably in oncology. Quinoxaline, a privileged scaffold in medicinal chemistry, provides a versatile backbone for developing targeted therapies.[1][2] The addition of the morpholine ring often enhances pharmacological properties, including potency and pharmacokinetic profiles.[1][3] This guide synthesizes current knowledge on morpholino-quinoxalines, focusing on their primary mechanism of action as kinase inhibitors within the PI3K/Akt/mTOR pathway, their therapeutic applications, and the critical experimental protocols required for their evaluation. Our objective is to provide drug development professionals with a technically robust framework to inform and accelerate research in this compelling area.
The Morpholino-Quinoxaline Scaffold: Chemical Synthesis and Structural Significance
The quinoxaline scaffold is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[4] Its unique electronic properties and structural rigidity make it an ideal building block for creating ligands that can interact with specific biological targets, particularly the ATP-binding sites of protein kinases.[5][6] The incorporation of a morpholine group, a six-membered saturated heterocycle, can improve aqueous solubility and metabolic stability, and provide additional hydrogen bond acceptors, which are crucial for target engagement and optimizing drug-like properties.[3]
1.1 Core Synthesis Strategies
The synthesis of morpholino-quinoxalines is well-established, offering robust and scalable routes for generating diverse compound libraries. The two most prevalent methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct approach where a halo-quinoxaline (typically a chloro- or fluoro-quinoxaline) is reacted with morpholine. The reaction is often facilitated by heat and the presence of a base. This method is most effective when the quinoxaline ring is sufficiently electron-deficient to be activated for nucleophilic attack.[7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a more versatile and widely used method, especially for less reactive chloro-quinoxalines. It allows for the formation of the crucial carbon-nitrogen bond under milder conditions than SNAr, though it necessitates an inert atmosphere and a specific palladium catalyst/ligand system.[7]
The choice of synthesis route is a critical decision based on the reactivity of the starting materials, desired scale, and cost-effectiveness. The Buchwald-Hartwig amination, while more complex, offers broader substrate scope and generally higher yields for challenging substitutions.
Unraveling the Core Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Axis
A significant body of evidence points to the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as the primary target for the anticancer activity of many morpholino-quinoxaline derivatives.[1][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a known hallmark of numerous human cancers, making it a high-value target for therapeutic intervention.[1][4]
Morpholino-quinoxalines function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR.[4] This action blocks the phosphorylation cascade, preventing the activation of downstream effectors like Akt and ultimately leading to the inhibition of cell growth and the induction of apoptosis.[4] Several quinoxaline derivatives have been identified as potent dual inhibitors of both PI3K and mTOR, which can be advantageous in overcoming resistance mechanisms that arise from pathway feedback loops.[4]
Caption: Inhibition of the PI3K signaling pathway by a morpholino-quinoxaline.
Therapeutic Landscapes and Preclinical Evidence
The primary therapeutic application investigated for morpholino-quinoxalines is oncology. Their efficacy is being explored against a wide range of cancer types.
3.1 Oncology
Morpholino-quinoxaline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including those from lung, colon, and prostate cancers.[8] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with several derivatives showing activity in the nanomolar to low micromolar range.[8][9]
For instance, studies on piperazinylquinoxaline derivatives, which share structural similarities, have identified compounds with potent PI3Kα inhibitory activity (IC₅₀ values of 24-40 nM) and corresponding antiproliferative effects against cancer cell lines.[8]
Table 1: Representative Antiproliferative Activity of Quinoxaline Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 52 | HCT116 (Colon) | 0.22 | [8] |
| Compound 52 | A549 (Lung) | 0.34 | [8] |
| Compound 52 | PC3 (Prostate) | 1.19 | [8] |
| Compound 3d | HepG2 (Liver) | 8.50 | [10] |
| Compound 3c | HepG2 (Liver) | 11.42 | [10] |
3.2 Other Potential Applications
While oncology is the most explored area, the quinoxaline scaffold is known for a broad spectrum of biological activities.[2][11] Derivatives have shown potential as:
-
Antimicrobial Agents: Activity has been reported against various bacteria and fungi.[5][12] However, it is noted that the addition of a morpholino group can sometimes reduce antibacterial efficacy, highlighting the need for careful structure-activity relationship (SAR) studies.[12] The proposed mechanism for some quinoxaline 1,4-dioxides involves the generation of reactive oxygen species (ROS), leading to DNA damage and cell wall disruption.[13][14]
-
Antiviral Agents: Quinoxaline derivatives are being investigated for activity against a range of viruses, including Herpes Simplex Virus and HIV.[15]
-
Neuroprotective Agents: The morpholine moiety itself is being explored for its role in modulating enzymes implicated in neurodegenerative diseases, suggesting a potential avenue for future morpholino-quinoxaline research.[16]
Experimental Cornerstones: A Practical Guide
Validating the therapeutic potential of a new morpholino-quinoxaline requires a systematic, multi-tiered experimental approach. The following protocols represent a foundational workflow for characterizing a lead compound.
Caption: A typical workflow for characterizing a novel morpholino-quinoxaline.
4.1 Protocol: In Vitro Kinase Inhibition Assay (PI3Kα)
-
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of a target kinase (e.g., PI3Kα).
-
Principle: This assay measures the phosphorylation of a substrate by the kinase. The inhibition of this reaction by the test compound is quantified, typically using a luminescence- or fluorescence-based readout.
-
Materials & Reagents:
-
Recombinant human PI3Kα enzyme
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader with luminescence detection
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix containing the PI3Kα enzyme and its substrate (PIP2) in the kinase assay buffer. Add this mix to all wells.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality Note: The incubation time is optimized to ensure the reaction is in the linear range for the uninhibited control, allowing for accurate measurement of inhibition.
-
Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescence: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-40 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert raw luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
4.2 Protocol: Cellular Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of the test compound on a cancer cell line.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials & Reagents:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) wells.
-
Incubation: Return the plate to the incubator and incubate for a standard period, typically 72 hours. Causality Note: A 72-hour incubation period allows for multiple cell doubling times, providing a robust window to observe effects on proliferation.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Challenges and Future Trajectories
While the therapeutic potential of morpholino-quinoxalines is clear, several challenges must be addressed in their development.
-
Selectivity: A primary challenge for all kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. Off-target activity can lead to toxicity. Future work must focus on designing compounds that exploit subtle differences in the ATP-binding pockets of various kinases.
-
Acquired Resistance: Cancers can develop resistance to targeted therapies. Strategies to overcome this include the development of next-generation inhibitors that target resistance mutations or the use of combination therapies that attack the cancer through multiple pathways simultaneously.
-
Bioavailability: Optimizing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of these compounds is crucial for ensuring they reach the tumor in sufficient concentrations to be effective when administered orally.
The future of morpholino-quinoxaline research is promising. Innovations in computational chemistry and structure-based drug design will enable the more rational design of highly selective and potent inhibitors. Furthermore, exploring their application in combination with immunotherapy or other targeted agents could unlock synergistic effects and provide more durable responses for patients.
References
- The Biological Potential of Morpholinyl Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology.
-
Wu, P., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS One. Retrieved January 16, 2026, from [Link]
-
Wu, P., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PMC - NIH. Retrieved January 16, 2026, from [Link]
- Technical Support Center: Synthesis of Morpholinyl Quinoxalines. (n.d.). Benchchem.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. Retrieved January 16, 2026, from [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- Quinoxaline Derivatives Emerge as Potential Alternatives to Standard Antibiotics, Though Efficacy Varies. (n.d.). Benchchem.
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. Retrieved January 16, 2026, from [Link]
-
Quinoxalines Potential to Target Pathologies. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
A review on the therapeutic potential of quinoxaline derivatives. (2024). Wisdom Library. Retrieved January 16, 2026, from [Link]
-
Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Synthesis and Optimization of 3-Morpholin-4-yl-quinoxalin-2-ol: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry and drug development.[1] Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The unique electronic properties of the quinoxaline nucleus make it an attractive target for the synthesis of diverse molecular libraries. This application note provides a comprehensive, in-depth guide to the synthesis and optimization of a specific derivative, 3-morpholin-4-yl-quinoxalin-2-ol, a compound of interest for further pharmacological investigation.
This guide is structured to provide not just a step-by-step protocol but also the underlying chemical principles and optimization strategies, empowering researchers to adapt and troubleshoot the synthesis for their specific needs.
Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the construction of the quinoxaline core, followed by functionalization via nucleophilic aromatic substitution.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
The foundational step is the synthesis of the quinoxaline core. This is achieved through the condensation of o-phenylenediamine with oxalic acid, a classic and reliable method for forming the quinoxaline-2,3-dione scaffold.[3]
Protocol 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
| Reagent | Molecular Weight | Amount | Moles |
| o-Phenylenediamine | 108.14 g/mol | 10.81 g | 0.1 mol |
| Oxalic acid dihydrate | 126.07 g/mol | 12.61 g | 0.1 mol |
| 4 M Hydrochloric acid | - | 100 mL | - |
| Water | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.81 g (0.1 mol) of o-phenylenediamine in 100 mL of 4 M hydrochloric acid.
-
Add 12.61 g (0.1 mol) of oxalic acid dihydrate to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure quinoxaline-2,3(1H,4H)-dione as a crystalline solid.
-
Dry the product in a vacuum oven.
Expected Yield: 85-90%
Stage 2: Synthesis of 2,3-Dichloroquinoxaline
The hydroxyl groups of the quinoxaline-2,3-dione are then converted to chlorides, activating the molecule for subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[4]
Protocol 2: Synthesis of 2,3-Dichloroquinoxaline
| Reagent | Molecular Weight | Amount | Moles |
| Quinoxaline-2,3(1H,4H)-dione | 162.14 g/mol | 8.11 g | 0.05 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 30 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, combine 8.11 g (0.05 mol) of quinoxaline-2,3(1H,4H)-dione and 30 mL of phosphorus oxychloride.
-
Add 2-3 drops of DMF as a catalyst.
-
Heat the mixture to reflux for 3 hours. The solution will become clear.
-
Carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-dichloroquinoxaline as a white to pale yellow solid.
-
Dry the product.
Expected Yield: 80-85%
Stage 3: Sequential Nucleophilic Aromatic Substitution
This final stage involves a two-step sequential nucleophilic aromatic substitution (SNAr) on the 2,3-dichloroquinoxaline. The first substitution introduces the morpholine moiety, followed by hydrolysis of the remaining chloro group.
Mechanistic Insight: The SNAr Reaction on Quinoxalines
The nitrogen atoms in the quinoxaline ring are electron-withdrawing, which activates the C2 and C3 positions towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.[4]
Figure 2: Simplified mechanism of sequential nucleophilic aromatic substitution.
Protocol 3.1: Synthesis of 2-Chloro-3-morpholin-4-yl-quinoxaline
To achieve selective monosubstitution, it is crucial to control the stoichiometry of the reactants and the reaction conditions. Using a slight excess of 2,3-dichloroquinoxaline and moderate temperatures favors the formation of the monosubstituted product.
| Reagent | Molecular Weight | Amount | Moles |
| 2,3-Dichloroquinoxaline | 199.04 g/mol | 3.98 g | 0.02 mol |
| Morpholine | 87.12 g/mol | 1.74 g (1.78 mL) | 0.02 mol |
| Triethylamine (Et₃N) | 101.19 g/mol | 2.23 g (3.07 mL) | 0.022 mol |
| Ethanol | - | 50 mL | - |
Procedure:
-
Dissolve 3.98 g (0.02 mol) of 2,3-dichloroquinoxaline in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 1.74 g (0.02 mol) of morpholine to the solution.
-
Add 2.23 g (0.022 mol) of triethylamine to act as a base and scavenge the HCl produced.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-70%
Protocol 3.2: Synthesis of this compound
The final step is the hydrolysis of the remaining chloro group to a hydroxyl group. Acid-catalyzed hydrolysis is an effective method for this transformation.[5]
| Reagent | Molecular Weight | Amount | Moles |
| 2-Chloro-3-morpholin-4-yl-quinoxaline | 250.7 g/mol | 2.51 g | 0.01 mol |
| 2.5 M Hydrochloric acid | - | 50 mL | - |
| Sodium bicarbonate solution | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 2.51 g (0.01 mol) of 2-chloro-3-morpholin-4-yl-quinoxaline in 50 mL of 2.5 M hydrochloric acid.
-
Heat the mixture to 100°C with stirring for 15-30 minutes. The progress of the hydrolysis can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
-
Dry the final product in a vacuum oven.
Expected Yield: 75-85%
Optimization of the Synthesis
The efficiency and yield of the synthesis can be significantly improved by optimizing several key parameters.
Optimization of Nucleophilic Substitution (Protocol 3.1)
| Parameter | Recommendation and Rationale |
| Solvent | While ethanol is a common choice, aprotic polar solvents like DMF or acetonitrile can accelerate the reaction rate. However, ethanol is often preferred for its ease of removal and lower toxicity.[6] |
| Base | Triethylamine is a suitable organic base. Inorganic bases such as potassium carbonate can also be used, particularly in aprotic polar solvents. The choice of base can influence the reaction rate and side product formation. |
| Temperature | Refluxing in ethanol provides a good balance between reaction rate and selectivity for monosubstitution. Lowering the temperature can increase selectivity but will also increase the reaction time. |
| Stoichiometry | A 1:1 molar ratio of 2,3-dichloroquinoxaline to morpholine is crucial for maximizing the yield of the monosubstituted product. An excess of morpholine will lead to the formation of the disubstituted product. |
Optimization of Hydrolysis (Protocol 3.2)
| Parameter | Recommendation and Rationale |
| Acid Concentration | 2.5 M HCl is a good starting point. Higher concentrations may lead to faster reaction times but could also cause degradation of the product. |
| Reaction Time | The hydrolysis is typically rapid. Close monitoring by TLC is essential to prevent over-reaction and potential side product formation. |
| Work-up | Careful neutralization is critical. Rapid addition of the base can lead to localized high pH, which might affect the product. Slow, portion-wise addition with good stirring is recommended. |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check for purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Conclusion
This application note provides a detailed and optimized protocol for the synthesis of this compound. By understanding the underlying chemical principles and the critical parameters for optimization, researchers can confidently and efficiently synthesize this valuable quinoxaline derivative for further investigation in drug discovery and development programs. The provided protocols are robust and can be adapted for the synthesis of related analogs.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Ramli, Y., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. St. Cerc. St. CICBIA, 11(1), 69-83.
- Iwanowicz, E. J., et al. (1998). 2-Amino-3-chloroquinoxaline.
- Gawad, J. A., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals.
- Reddy, T. J., et al. (2021). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
- Zhou, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 847-877.
- Al-Ostath, A. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6543.
- Romanelli, G. P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(11), 21956-21970.
- Wang, H., et al. (2022). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 46(1), 133-137.
- Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 730-744.
- Abdel-Rahman, A. A.-H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4993.
- Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349.
-
Microwave assisted synthesis of novel 1,ω-bis((quinoxalin-2-yl)phenoxy)alkanes or arenes. ResearchGate. Available at: [Link]
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Introduction: The Analytical Imperative for Novel Quinoxaline Derivatives
An expert-driven guide to the comprehensive analytical characterization of 3-Morpholin-4-yl-quinoxalin-2-ol, providing detailed methodologies and validated protocols for researchers in pharmaceutical development.
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] this compound is a heterocyclic compound of significant interest, integrating the quinoxaline core, recognized for its therapeutic potential, with a morpholine substituent, a common feature in modern pharmaceuticals known to improve pharmacokinetic properties. The "2-ol" designation indicates a hydroxyl group, suggesting potential for tautomerism and specific hydrogen bonding interactions.
The rigorous analytical characterization of such a novel chemical entity is a cornerstone of drug discovery and development. It ensures the unequivocal confirmation of its chemical identity, quantifies its purity, and identifies potential process-related impurities or degradants. This guide, designed for researchers, scientists, and drug development professionals, provides a suite of detailed application notes and validated protocols for the comprehensive characterization of this compound, ensuring data integrity and regulatory compliance.
Physicochemical Profile and Structural Attributes
A foundational understanding of the molecule's properties is critical before commencing any analytical work.
| Property | Value | Source |
| Chemical Structure | ![]() | Inferred from Name |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Appearance | To be determined experimentally (likely a solid) | N/A |
| Solubility | To be determined in various solvents (e.g., water, DMSO, Methanol) | N/A |
| Melting Point | To be determined experimentally | N/A |
Integrated Analytical Workflow
A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a novel compound. No single method provides all necessary information. The following workflow outlines a logical progression from initial purity assessment to definitive structural confirmation.
Sources
Application Note: Structural Elucidation of 3-Morpholin-4-yl-quinoxalin-2-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural analysis of 3-Morpholin-4-yl-quinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We present detailed protocols for the acquisition and interpretation of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, alongside High-Resolution Mass Spectrometry (HRMS) data. The methodologies described herein are designed to provide unambiguous structural confirmation and are broadly applicable to the characterization of other quinoxaline derivatives. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical techniques for the structural elucidation of novel chemical entities.
Introduction: The Significance of Quinoxaline Scaffolds
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as a focal point in modern drug discovery.[1] The specific compound, this compound (Figure 1), incorporates both the quinoxalin-2-one core and a morpholine substituent, features that can impart unique physicochemical and biological properties.
Given the therapeutic potential of such scaffolds, rigorous structural characterization is a critical step in the research and development pipeline. Unambiguous confirmation of the molecular structure is essential for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. This note details the synergistic application of NMR and mass spectrometry to achieve a complete and trustworthy structural assignment of this compound.
Figure 1: Chemical Structure of this compound
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It will confirm the connectivity within the aromatic ring and the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is essential for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule. For instance, correlations from the morpholine protons to the C3 carbon of the quinoxaline ring would confirm the point of attachment.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the analyte. It also offers structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Protocol
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: ESI in positive ion mode is expected to be effective for this compound due to the presence of basic nitrogen atoms that can be readily protonated.
-
Data Acquisition: Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is well-calibrated to achieve high mass accuracy (typically < 5 ppm).
Expected HRMS Data and Interpretation
-
Molecular Ion: The primary observation will be the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₁₂H₁₃N₃O₂
-
Monoisotopic Mass: 231.1008
-
Expected m/z for [M+H]⁺: 232.1086
-
-
Isotope Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C will be observed.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural insights. A plausible fragmentation pathway is illustrated in Figure 2.
Figure 2: Proposed Mass Spectral Fragmentation Pathway
Caption: Plausible fragmentation of the protonated molecule.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides a robust and self-validating system for the complete structural elucidation of this compound. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical sciences. By following these methodologies, scientists can confidently determine the structure of novel quinoxaline derivatives, a critical step in advancing drug discovery and development programs.
References
-
Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved January 17, 2026, from [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4992. [Link]
-
Al-Wahaibi, L. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]
-
McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
-
PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. Retrieved January 17, 2026, from [Link]
-
Nassar, M. I. (2012). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure, 1010, 149-158. [Link]
-
NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the In Vitro Anticancer Evaluation of 3-Morpholin-4-yl-quinoxalin-2-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of the novel compound, 3-Morpholin-4-yl-quinoxalin-2-ol. This document outlines a strategic and sequential workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, to thoroughly characterize the compound's effects on cancer cells.
Introduction to this compound and the Quinoxaline Scaffold
The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Quinoxaline derivatives have been extensively investigated and have shown significant potential as anticancer agents.[1][3][4] Their mechanisms of action are diverse, often involving the inhibition of protein kinases, induction of apoptosis, and interference with the cell cycle.[3][5] Some quinoxaline 1,4-dioxides have also been shown to exhibit hypoxia-selective cytotoxicity by generating reactive oxygen species in tumor cells.[6][7]
This compound is a novel derivative that incorporates a morpholine moiety, a common functional group in approved drugs that can enhance pharmacological properties. Given the established anticancer potential of the quinoxaline core, a systematic in vitro evaluation of this new compound is warranted to determine its efficacy and elucidate its mechanism of action.
This guide presents a phased approach to the in vitro assessment of this compound, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will establish the compound's potency (IC50 value) and spectrum of activity. Two robust and widely used cytotoxicity assays are recommended: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.[8][9][10] It is a reliable and sensitive method for assessing cytotoxicity.[9][11]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for SRB cytotoxicity assay.
Protocol: SRB Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for 72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[9][10]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess dye.[8][9]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Drying: Air-dry the plates until no moisture is visible.[12]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9][10]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[9][10]
MTT Assay
The MTT assay is another colorimetric method that measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]
Protocol: MTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition: After the 72-hour incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]
-
Formazan Solubilization: Add a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.
Data Presentation: Cytotoxicity
The results from the cytotoxicity assays should be presented in a clear, tabular format.
| Cell Line | IC50 (µM) for this compound |
| HCT116 (Colon) | Experimental Value |
| MCF-7 (Breast) | Experimental Value |
| HepG2 (Liver) | Experimental Value |
| PC-3 (Prostate) | Experimental Value |
Phase 2: Mechanistic Investigations
Once the cytotoxic activity of this compound is confirmed, the next phase is to investigate the underlying mechanism of cell death. Key cellular processes to examine are apoptosis and cell cycle progression.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.
This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.[17]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate at room temperature in the dark for 15-20 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[17]
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[19] Measuring their activity provides further evidence of apoptosis induction.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains a substrate for caspases-3 and -7.[20]
-
Incubation: Incubate at room temperature.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.[21]
Data Presentation: Apoptosis
| Assay | Parameter Measured | Result with this compound |
| Annexin V/PI | % Apoptotic Cells | Experimental Value |
| Caspase-3/7 Activity | Fold Increase in Luminescence | Experimental Value |
Cell Cycle Analysis
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.[22] Flow cytometry with PI staining is a common method for analyzing cell cycle distribution.[23]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[24]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A.[24] RNase A is crucial to prevent the staining of RNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[23] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Data Presentation: Cell Cycle Analysis
| Cell Cycle Phase | % of Cells (Control) | % of Cells (Treated) |
| G0/G1 | Experimental Value | Experimental Value |
| S | Experimental Value | Experimental Value |
| G2/M | Experimental Value | Experimental Value |
Phase 3: Evaluation of Cell Migration
The ability of cancer cells to migrate is fundamental to metastasis.[25] A wound healing assay is a straightforward method to assess the effect of a compound on cell migration.[25][26]
Wound Healing (Scratch) Assay
This assay involves creating a "scratch" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.[26][27]
Experimental Workflow for Cell Migration
Caption: Workflow for wound healing (scratch) assay.
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a plate and allow them to grow to a confluent monolayer.[28]
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.[27][28]
-
Washing: Gently wash the cells to remove detached cells and debris.[27][28]
-
Treatment: Add fresh medium containing a non-toxic concentration of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control group is closed.[28]
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration.
Conclusion
This structured, multi-phase approach provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these assays will provide critical insights into its potency, mechanism of action, and potential for further development.
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
The Annexin V Apoptosis Assay. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Wound healing assay. Wikipedia. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Cell Cycle Analysis. [Link]
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Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
Scratch Wound Healing Assay. Bio-protocol. [Link]
-
Scratch Assay protocol. [Link]
-
Overview of the wound healing assay preparation protocols. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]
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Application Notes and Protocols: Antimicrobial Susceptibility Testing of 3-Morpholin-4-yl-quinoxalin-2-ol
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of novel therapeutic agents. The quinoxaline scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound, 3-Morpholin-4-yl-quinoxalin-2-ol.
While specific data for this particular derivative is not yet extensively available in the public domain, the protocols detailed herein are founded upon established methodologies from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and have been adapted based on the evaluation of structurally related quinoxaline compounds.[4] The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a target microorganism.
This document is designed to be a self-validating system, emphasizing the causality behind experimental choices and providing a framework for generating reliable and reproducible data.
Scientific Principles of Antimicrobial Susceptibility Testing
The core principle of antimicrobial susceptibility testing is to determine the effectiveness of an antimicrobial agent against a specific microorganism. This is typically achieved by exposing a standardized population of the microorganism to a range of concentrations of the antimicrobial agent. The most common methods for determining the MIC are broth dilution and agar-based methods (disk diffusion and agar dilution).[5][6]
The choice of method can depend on various factors, including the specific research question, the characteristics of the test compound, and the nature of the microorganism. For novel compounds like this compound, broth microdilution is often the preferred method as it provides a quantitative MIC value and is amenable to higher throughput screening.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the reference standard for AST and is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[4][5]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Sterile diluent (e.g., Dimethyl sulfoxide (DMSO))
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations.
-
The eleventh well will serve as the growth control (inoculum without the compound), and the twelfth well will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Workflow for Broth Microdilution:
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.[5]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Positive control antibiotic disks
-
Sterile solvent (e.g., DMSO)
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Dissolve a known weight of the test compound in a suitable solvent to achieve a specific concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution to achieve a desired amount of compound per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the prepared test disks and a positive control disk onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement of Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Workflow for Disk Diffusion:
Caption: Workflow for the Disk Diffusion Assay.
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC data.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Positive | 0.125 - 64 | Ciprofloxacin | 8 | 0.5 |
| Bacillus subtilis ATCC 6633 | Positive | 0.125 - 64 | Ciprofloxacin | 16 | 0.25 |
| Escherichia coli ATCC 25922 | Negative | 0.125 - 64 | Ciprofloxacin | 32 | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.125 - 64 | Ciprofloxacin | >64 | 1 |
| Candida albicans ATCC 90028 | N/A | 0.125 - 64 | Fluconazole | 4 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Purity of the Test Compound: The purity of this compound should be confirmed by analytical methods such as HPLC and NMR.
-
Sterility Controls: A sterility control (broth without inoculum) should be included to ensure that the medium and reagents are not contaminated.
-
Growth Controls: A growth control (inoculum without the test compound) must be included to confirm the viability of the microorganism and the suitability of the growth medium.
-
Reference Strains: Use of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) is crucial for reproducibility.
-
Positive Controls: A known effective antibiotic should be tested in parallel to validate the experimental setup and the susceptibility of the test organisms.
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial antimicrobial susceptibility testing of this compound. Adherence to these standardized methods, coupled with rigorous quality control, will generate reliable and reproducible data, which is a critical step in the evaluation of this and other novel quinoxaline derivatives as potential therapeutic agents. Further studies would be necessary to elucidate the mechanism of action and to assess the in vivo efficacy and safety of promising compounds.
References
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272841/]
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [URL: https://www.mdpi.com/1420-3049/24/22/4196]
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04533a]
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem. [URL: https://www.benchchem.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/3/8/2539]
- Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. IntechOpen. [URL: https://www.intechopen.com/online-first/89835]
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics. [URL: https://www.mdpi.com/2079-6382/10/11/1383]
- Modification of antimicrobial susceptibility testing methods. Journal of Clinical Microbiology. [URL: https://www.researchgate.net/publication/378536098_Modification_of_antimicrobial_susceptibility_testing_methods]
- Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Microbial and Biochemical Technology. [URL: https://www.longdom.org/open-access/latest-developed-methods-for-antimicrobial-susceptibility-testing-106981.html]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [URL: https://www.integra-biosciences.com/united-kingdom/en/blog/article/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. integra-biosciences.com [integra-biosciences.com]
Application Notes and Protocols: A Guide to Kinase Inhibition Assays for Quinoxaline-Based Compounds
Introduction: The Convergence of Kinase Biology and Quinoxaline Chemistry
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century.[1][2][3] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of modern drug discovery.[5][6]
Within the vast chemical space of potential inhibitors, quinoxaline derivatives have garnered significant attention.[5][7] This heterocyclic scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors, with several quinoxaline-based drugs having advanced into clinical trials and beyond.[5][7] The unique structural features of the quinoxaline ring system allow for diverse substitutions, enabling fine-tuning of interactions within the kinase ATP-binding pocket and surrounding regions.[7]
This guide provides a comprehensive overview of robust and field-proven protocols for evaluating the inhibitory activity of quinoxaline-based compounds against their target kinases. We will delve into both biochemical and cell-based assay formats, explaining the underlying principles, experimental workflows, and data interpretation. The protocols described herein are designed to ensure scientific rigor and reproducibility, empowering researchers to confidently advance their quinoxaline-based kinase inhibitor discovery programs.
Pillar 1: Foundational Biochemical Assays for In Vitro Potency
Biochemical assays are indispensable for determining the direct inhibitory effect of a compound on a purified kinase.[1][6] These assays isolate the kinase, its substrate, and the inhibitor from the complex cellular milieu, providing a clear measure of a compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Luminescence-Based Assays: Quantifying Kinase Activity Through Light
Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and amenability to automation.[8] A widely used format is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10][11]
The Principle of ADP-Glo™:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal directly proportional to the initial kinase activity.[10][11]
Protocol 1: ADP-Glo™ Kinase Assay
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide substrate
-
Quinoxaline-based test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoxaline-based compounds in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).[4]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination.[12]
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.[4]
-
Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.[4]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| QX-001 | Kinase A | 15 |
| QX-002 | Kinase A | 250 |
| QX-003 | Kinase A | >10,000 |
| Staurosporine | Kinase A | 5 |
Table 1: Example IC50 data for quinoxaline compounds against a target kinase. Staurosporine is included as a non-selective positive control.
Diagram of the ADP-Glo™ Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Fluorescence-Based Assays: Probing Phosphorylation with FRET
Homogeneous Time-Resolved Fluorescence (HTRF) assays are another powerful technology for kinase inhibitor screening, offering high sensitivity and low background interference.[13][14] The HTRF KinEASE™ platform, for example, utilizes a universal biotinylated substrate and a europium cryptate-labeled anti-phospho-residue antibody.[15]
The Principle of HTRF:
In the presence of kinase activity, the biotinylated substrate is phosphorylated. Upon addition of the detection reagents (europium-labeled antibody and streptavidin-XL665), a FRET signal is generated when both are in close proximity on the phosphorylated substrate.[14][16] An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.
Protocol 2: HTRF KinEASE™ TK Assay
Materials:
-
Purified tyrosine kinase of interest
-
HTRF KinEASE™ TK Kit (Revvity)
-
Quinoxaline-based test compounds
-
ATP
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add 0.5 µL of serially diluted quinoxaline compound or DMSO control to the assay plate.[14]
-
Enzyme Addition: Add 5.5 µL of the diluted kinase to each well.[14]
-
Pre-incubation: Incubate for 15 minutes at room temperature.[14]
-
Reaction Initiation: Add 2 µL of the universal TK substrate-biotin, followed by 2 µL of ATP solution to start the reaction.[14]
-
Kinase Reaction: Incubate for 10 to 30 minutes at room temperature.[14]
-
Detection: Add 10 µL of the detection reagent mixture (Europium anti-phospho-antibody and SA-XL665) to stop the reaction and initiate detection.[14]
-
Final Incubation: Incubate for 60 minutes at room temperature.[14]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.[14]
Diagram of the HTRF Kinase Assay Principle:
Caption: Principle of the HTRF kinase inhibition assay.
Pillar 2: Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or competition with high intracellular ATP concentrations.[17] Cell-based assays are therefore essential for validating a compound's activity in a more physiologically relevant context.
NanoBRET™ Target Engagement Assay: Measuring Binding in Live Cells
The NanoBRET™ Target Engagement (TE) assay allows for the quantitative measurement of compound binding to a specific kinase within intact, living cells.[18][19][20] This provides direct evidence that the quinoxaline compound can reach and interact with its intended target in a cellular environment.
The Principle of NanoBRET™:
The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is then added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, it brings the fluorophore into close proximity with the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).[20] A test compound that binds to the kinase will compete with the tracer, disrupting BRET in a dose-dependent manner.[19][20]
Protocol 3: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer specific for the kinase of interest
-
Quinoxaline-based test compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)
Procedure:
-
Cell Transfection:
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Add the cell suspension to the wells of a white 96-well plate.[21]
-
Compound and Tracer Addition:
-
Add the serially diluted quinoxaline compounds to the appropriate wells.
-
Add the specific NanoBRET™ tracer to all wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[21]
-
Substrate Addition and Reading:
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 for target engagement.
Western Blotting for Phospho-Protein Analysis: Assessing Downstream Pathway Inhibition
To confirm that target engagement translates into functional inhibition of the kinase's signaling pathway, a phospho-protein Western blot is a definitive method.[17] This assay measures the phosphorylation status of a known downstream substrate of the target kinase.
The Principle of Phospho-Protein Western Blotting:
Cells are treated with the quinoxaline inhibitor, and then stimulated to activate the signaling pathway of interest. The cells are then lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with an antibody specific to the phosphorylated form of the kinase's substrate. A reduction in the phosphorylated substrate signal in the presence of the inhibitor indicates successful pathway inhibition.[22]
Protocol 4: Phospho-Protein Western Blotting
Materials:
-
Cell line expressing the target kinase and its substrate
-
Quinoxaline-based test compounds
-
Appropriate cell culture media and supplements
-
Stimulating ligand (e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the quinoxaline inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Diagram of a Kinase Signaling Pathway and Inhibition:
Sources
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- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. citedrive.com [citedrive.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ADP-Glo™ Kinase Assay [promega.kr]
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- 11. selectscience.net [selectscience.net]
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- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [ireland.promega.com]
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- 22. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application Note: A Multi-Assay Approach to Characterizing the Cytotoxicity of 3-Morpholin-4-yl-quinoxalin-2-ol
Abstract
This technical guide provides a detailed framework for evaluating the cytotoxic potential of 3-Morpholin-4-yl-quinoxalin-2-ol, a quinoxaline derivative of interest in pharmacological research. We present a multi-assay strategy designed to deliver a comprehensive toxicity profile, moving beyond simple viability metrics to elucidate the underlying mechanisms of cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. Herein, we detail protocols for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay), underpinned by a rationale for this orthogonal approach.
Introduction: The Quinoxaline Scaffold and the Imperative for Cytotoxicity Profiling
Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Their therapeutic potential often stems from their ability to modulate key cellular processes, such as kinase signaling pathways.[2][3][4] this compound, the subject of this guide, belongs to this versatile chemical family. Early characterization of such compounds must include a robust evaluation of their cytotoxic effects to determine their therapeutic window and identify potential liabilities.[5]
A thorough understanding of a compound's impact on cell health is a cornerstone of drug discovery and is mandated by regulatory bodies for preclinical safety assessment, as outlined in standards like ISO 10993-5 "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity".[6][7][8][9] A single assay, however, provides only a limited snapshot of a compound's cellular impact. Therefore, we advocate for a multi-parametric approach to distinguish between different modes of cell death, such as necrosis and apoptosis, and to gain a more nuanced understanding of the dose-dependent effects of this compound.
This application note will detail three complementary cell-based assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess metabolic activity as an indicator of cell viability.[10][11][12]
-
Lactate Dehydrogenase (LDH) Assay: To quantify the release of a cytosolic enzyme, indicating loss of plasma membrane integrity, a hallmark of necrosis.[13][14][15]
-
Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases, providing a direct measure of apoptosis.[16][17][18]
By integrating data from these three assays, researchers can construct a comprehensive cytotoxic profile of this compound, informing future development and optimization efforts.
Foundational Knowledge: Principles of the Selected Cytotoxicity Assays
A sound experimental design is built upon a clear understanding of the principles underlying each chosen method. The selection of MTT, LDH, and Caspase-3/7 assays is deliberate, as each interrogates a different facet of cellular health, providing a more complete picture of the cytotoxic mechanism.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[12][19] In living, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[19] This assay is a workhorse in cytotoxicity screening due to its simplicity and high-throughput compatibility. However, it is important to recognize that this is an indirect measure of cell number and can be influenced by compounds that affect cellular metabolism without directly causing cell death.
LDH Assay: An Indicator of Membrane Disruption
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a characteristic feature of necrosis.[13][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt to a colored formazan product.[14] The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[14]
Caspase-3/7 Assay: A Specific Marker of Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of specific enzymes called caspases. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[17] The Caspase-3/7 assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the recognition motif for caspases-3 and -7.[16][17] Cleavage of this substrate by active caspases releases a signal (light or fluorescence) that is proportional to the level of apoptosis in the cell population.[16] This assay provides a specific and sensitive measure of apoptosis induction.[18]
Experimental Design and Protocols
The following sections provide detailed, step-by-step protocols for evaluating the cytotoxicity of this compound. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic target of the compound. Given that quinoxaline derivatives have shown activity against various cancers, a human cancer cell line such as A549 (non-small cell lung cancer) or K562 (chronic myelogenous leukemia) would be appropriate.[1][2] For general toxicity screening, a non-cancerous cell line like human foreskin fibroblasts (Hs68) could be used to assess selectivity.[1] All cell culture work should be performed under sterile conditions in a laminar flow hood.[20]
General Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[21]
-
Passage cells regularly upon reaching 80-90% confluency to maintain them in the exponential growth phase.
Experimental Workflow Overview
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This workflow ensures consistency across the different assays.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Activity
This protocol is adapted from established methods.[11][22]
Materials:
-
Cells in culture
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[22][23]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[23] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Protocol 2: LDH Assay for Membrane Integrity
This protocol is based on commercially available kits and standard procedures.[14]
Materials:
-
Cells treated as in the MTT protocol (in 96-well plates)
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in most kits for positive control)
-
96-well clear or opaque flat-bottom plates (depending on the kit's detection method)
-
Microplate reader
Procedure:
-
Cell Treatment: Follow steps 1-3 of the MTT protocol.
-
Establish Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release (Positive Control): Add lysis buffer to untreated control wells 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the compound-treated wells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[14]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol utilizes a luminescent "add-mix-measure" format for simplicity and high-throughput screening.[16]
Materials:
-
Cells treated as in the MTT protocol (in 96-well opaque-walled plates)
-
Caspase-Glo® 3/7 Assay System or similar
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Microplate luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1-3 of the MTT protocol. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a microplate luminometer.
Data Analysis: Results are often expressed as fold change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
Data Interpretation and Presentation
Visualizing the Cytotoxic Mechanism
The interplay between the different cell death pathways can be visualized to understand the potential mechanisms of action of this compound.
Caption: Relationship between compound, cellular effects, and assays.
Quantitative Data Summary
Summarizing the quantitative data in a clear, tabular format allows for easy comparison of the compound's potency across the different assays. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) should be calculated from the dose-response curves for each assay.
| Assay | Parameter Measured | Endpoint | Hypothetical IC50/EC50 (µM) |
| MTT Assay | Metabolic Activity | % Viability | 15.2 |
| LDH Assay | Membrane Integrity | % Cytotoxicity | 45.8 |
| Caspase-3/7 Assay | Apoptosis | Fold Change in Activity | 12.5 |
Note: The hypothetical data in the table suggests that at lower concentrations, this compound primarily induces apoptosis and reduces metabolic activity, while necrosis (indicated by the higher LDH EC50) may occur at higher concentrations.
Conclusion and Future Directions
This application note has outlined a robust, multi-assay strategy for the in vitro cytotoxicity assessment of this compound. By employing assays that interrogate distinct cellular processes—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can obtain a comprehensive and mechanistic understanding of a compound's cytotoxic profile. This orthogonal approach provides a more reliable basis for decision-making in the early stages of drug discovery and development than any single assay alone.
The data generated from these protocols will enable the determination of the compound's potency (IC50/EC50) and provide insights into its primary mechanism of cell killing. For instance, a potent induction of caspase activity at concentrations that cause minimal LDH release would strongly suggest an apoptotic mechanism. Conversely, a sharp increase in LDH release at concentrations that inhibit metabolic activity would point towards a necrotic or necroptotic mode of action.
Future studies could build upon these findings by exploring the upstream apoptotic pathways (intrinsic vs. extrinsic), cell cycle effects, and the specific kinase targets of this compound to further elucidate its mechanism of action.
References
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]
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Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
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MDPI. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. [Link]
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ATCC. (n.d.). ATCC Animal Cell Culture Guide. ATCC. [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
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ResearchGate. (2020). (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. ResearchGate. [Link]
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Kleinstreuer, N., et al. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Archives of Toxicology. [Link]
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Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. PubMed. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
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RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. RISE. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]
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Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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National Library of Medicine. (2012). ATCC animal cell culture guide : tips and techniques for continuous cell lines. National Library of Medicine. [Link]
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Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
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Estonian Centre for Standardisation and Accreditation. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Estonian Centre for Standardisation and Accreditation. [Link]
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Application Notes and Protocols for 3-Morpholin-4-yl-quinoxalin-2-ol (MQO): A Novel Research Tool for Interrogating the PI3K/Akt/mTOR Signaling Pathway
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Morpholin-4-yl-quinoxalin-2-ol (hereafter referred to as MQO), a novel and potent small molecule inhibitor designed for the investigation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.
Introduction: Targeting a Critical Oncogenic Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Its frequent hyperactivation in a wide range of human cancers has established it as a critical target for therapeutic intervention and basic research.[2][3] The development of specific molecular probes to dissect this pathway is essential for understanding cancer biology and discovering novel therapeutic strategies.
MQO has been rationally designed as a high-affinity research tool. Its chemical architecture integrates a quinoxaline scaffold, a privileged structure in kinase inhibitor design, with a morpholine moiety.[4] The morpholine ring is a key pharmacophore known to form critical hydrogen bond interactions within the ATP-binding pocket of PI3K and mTOR kinases, conferring both potency and selectivity.[5][6] This guide details the mechanism of action of MQO and provides validated, step-by-step protocols for its use in key cell-based assays.
Mechanism of Action: Dual Inhibition of PI3K/mTOR
MQO is a potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR kinases (mTORC1 and mTORC2). The deregulation of this pathway is a common event in many tumors, making it a prime target for investigation.[2]
Causality of Inhibition: By occupying the ATP-binding site of PI3K, MQO directly blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in cellular PIP3 levels prevents the recruitment of the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane, thereby inhibiting its activation via phosphorylation at residues Threonine 308 (Thr308) and Serine 473 (Ser473).[7] The inhibition of mTORC2 by MQO further contributes to the suppression of Akt activation at Ser473.[5] This dual-action mechanism effectively shuts down the downstream signaling cascade, providing a robust and reliable method for studying the functional consequences of PI3K/Akt/mTOR pathway blockade.
Compound Specifications
For optimal and reproducible results, it is critical to ensure the proper handling and storage of MQO.
| Property | Specification |
| IUPAC Name | 3-(Morpholin-4-yl)quinoxalin-2(1H)-one |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol |
| Storage | Store at -20°C. Protect from light and moisture. For long-term storage, desiccate. |
Stock Solution Preparation: For cell-based assays, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Application & Protocols
MQO is a versatile tool for a range of cell-based experiments. Below are detailed protocols for its most common applications.
Protocol 1: Determination of IC₅₀ by Cell Viability Assay
Objective: To determine the concentration of MQO that induces 50% inhibition of cell viability (IC₅₀) in a selected cancer cell line. This is a foundational experiment to establish the effective concentration range for subsequent mechanistic studies.
Rationale: Cell viability assays, such as the Sulforhodamine B (SRB) colorimetric assay, provide a quantitative measure of a compound's cytostatic or cytotoxic effects.[8] The SRB assay relies on the ability of the dye to bind to protein components of cells fixed with trichloroacetic acid (TCA), offering a robust and reproducible readout of total cellular biomass.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T47D)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MQO (10 mM stock in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of MQO in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used (e.g., 0.1%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of MQO or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve using graphing software (e.g., GraphPad Prism) and determine the IC₅₀ value using non-linear regression.
Expected Results: MQO is expected to show potent anti-proliferative activity, particularly in cell lines with known PI3K pathway mutations (e.g., PIK3CA-mutant breast cancer lines like MCF-7).
| Cell Line | PIK3CA Status | Hypothetical IC₅₀ of MQO (µM) |
| MCF-7 | Mutant (E545K) | 0.25 |
| T47D | Mutant (H1047R) | 0.40 |
| MDA-MB-468 | Wild-Type | 2.50 |
| SUM52PE | Wild-Type | 3.10 |
Protocol 2: Western Blot Analysis of Akt Phosphorylation
Objective: To provide direct evidence of on-target activity by measuring the inhibition of Akt phosphorylation at Ser473 following MQO treatment.
Rationale: Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications.[9] A reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt protein confirms that an inhibitor is effectively blocking the PI3K pathway upstream of Akt.[7][10] It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.[9] For phospho-protein detection, Bovine Serum Albumin (BSA) is the recommended blocking agent over non-fat dry milk, as milk contains phosphoproteins (like casein) that can increase background noise.[11][12]
Materials:
-
MCF-7 cells (or other relevant cell line)
-
6-well plates
-
MQO (10 mM stock in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of MQO (e.g., 0, 100, 250, 500, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling rather than downstream consequences of cell death.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer to a 1x final concentration and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation. It is recommended to probe for p-Akt first.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Apply ECL substrate and immediately capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed for Total Akt and β-actin to ensure equal protein loading.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of p-Akt to Total Akt for each treatment condition and normalize to the vehicle control.
Expected Results: A clear, dose-dependent decrease in the phosphorylation of Akt at Ser473 should be observed, while the levels of total Akt and the loading control (β-actin) remain unchanged. This result provides strong validation of MQO's on-target activity.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Potency in Viability Assay (High IC₅₀) | 1. Compound instability or precipitation in media. 2. Cell line is resistant (e.g., PTEN-null, KRAS mutant). 3. Insufficient incubation time. | 1. Visually inspect media for precipitate. Prepare fresh dilutions. 2. Test in a known sensitive cell line (e.g., MCF-7). Check cell line mutation status.[13] 3. Extend incubation to 96 hours. |
| No change in p-Akt levels by Western Blot | 1. Basal PI3K pathway activity is low in the cell line. 2. Treatment time is too long/short. 3. Phosphatase activity during lysis. | 1. Stimulate the pathway with a growth factor (e.g., insulin, IGF-1) for 15-30 min before lysis.[14] 2. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours). 3. Ensure fresh, potent phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times.[9] |
| High Background on Western Blot for p-Akt | 1. Blocking agent is inappropriate (e.g., milk). 2. Primary antibody concentration is too high. 3. Insufficient washing. | 1. Always use 5% BSA in TBST for blocking and antibody dilutions with phospho-specific antibodies.[11][12] 2. Titrate the primary antibody to determine the optimal dilution. 3. Increase the number and duration of TBST washes. |
References
-
AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
Royal Society of Chemistry. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Available at: [Link]
-
PubMed. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Available at: [Link]
-
ResearchGate. (2014). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic pathway to prepare quinoxaline derivatives (9) using CAN as a catalyst. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
NIH. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. Available at: [Link]
-
ResearchGate. (2009). (PDF) An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available at: [Link]
-
NIH. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Available at: [Link]
-
NIH. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological activities displayed by quinoxaline-based molecules. Available at: [Link]
-
RSC Publishing. (n.d.). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Available at: [Link]
-
PubMed. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Available at: [Link]
-
NIH. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]
-
PubMed. (n.d.). The PI3K/AKT/mTOR interactive pathway. Available at: [Link]
-
NIH. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available at: [Link]
-
ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]
-
PubMed. (n.d.). Quinoxalines Potential to Target Pathologies. Available at: [Link]
Sources
- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for 3-Morpholin-4-yl-quinoxalin-2-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Promise of 3-Morpholin-4-yl-quinoxalin-2-ol
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure provides an excellent framework for the presentation of functional groups in three-dimensional space, enabling precise interactions with a multitude of biological targets. This has led to the development of quinoxaline-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Several quinoxaline derivatives are already in clinical use, highlighting the therapeutic potential of this chemical class.[1]
This document focuses on a specific, promising derivative: This compound . The incorporation of a morpholine ring is a common strategy in drug design to improve aqueous solubility and pharmacokinetic properties. When combined with the quinoxaline core, this moiety has been shown to direct the molecule's activity towards critical cellular signaling pathways, particularly those involved in cancer progression.
While direct, extensive research on this compound is emerging, its structural similarity to known kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway, positions it as a compound of significant interest for cancer drug discovery.[3][4][5] This guide will, therefore, provide a comprehensive overview of its likely mechanism of action, protocols for its synthesis, and detailed methodologies for its evaluation as a potential therapeutic agent.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available precursors. The key intermediate is 2-Chloro-3-(morpholin-4-yl)quinoxaline , which is synthesized and then hydrolyzed to the final product.
Synthetic Workflow Overview
Caption: Synthetic pathway to this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline (Intermediate)
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of 2,3-dichloroquinoxaline is more reactive, allowing for selective monosubstitution with morpholine.[6][7]
Materials:
-
2,3-Dichloroquinoxaline
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add morpholine (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-Chloro-3-(morpholin-4-yl)quinoxaline.[8]
Step 2: Hydrolysis to this compound (Final Product)
The 2-chloro group of the intermediate is then hydrolyzed to the corresponding hydroxyl group (which exists in tautomeric equilibrium with the quinoxalin-2-one form).
Materials:
-
2-Chloro-3-(morpholin-4-yl)quinoxaline
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 2M NaOH)
-
Suitable solvent (e.g., Dioxane or Ethanol)
Protocol:
-
Dissolve 2-Chloro-3-(morpholin-4-yl)quinoxaline (1.0 eq) in a suitable solvent like dioxane.
-
Add the aqueous acid or base.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
If using acid, neutralize with a suitable base (e.g., NaHCO₃). If using a base, neutralize with a suitable acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Part 2: Biological Activity and Mechanism of Action
Hypothesized Mechanism of Action: PI3K/mTOR Pathway Inhibition
Based on the pharmacological activity of structurally related morpholino-quinoxaline derivatives, it is highly probable that this compound functions as an inhibitor of the PI3K/mTOR signaling pathway.[3][5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][9]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
By inhibiting PI3K, this compound would prevent the phosphorylation of PIP2 to PIP3, a critical step in activating downstream effectors like AKT and mTOR. This would ultimately lead to decreased cancer cell proliferation and survival.
Part 3: Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of the compound on PI3K kinase activity.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α)
-
PIP2 substrate
-
³²P-γ-ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer
-
This compound
-
Positive control inhibitor (e.g., LY294002)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant PI3K enzyme, and the compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and labeled ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Capture the phosphorylated PIP3 on a filter plate or by other separation methods.
-
Quantify the amount of phosphorylated product using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., PC3, A549, HCT116)[3]
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Western Blot Analysis for Pathway Modulation
This protocol confirms that the compound inhibits the PI3K pathway within the cell by measuring the phosphorylation status of downstream targets like AKT.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Protocol:
-
Treat cultured cancer cells with the compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AKT and total AKT. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on AKT phosphorylation.
Part 4: Data Interpretation and Summary
Representative Inhibitory Data for Morpholino-Quinoxaline Analogs
The following table summarizes representative IC₅₀ values for quinoxaline-based PI3K inhibitors to provide a benchmark for expected potency. Note: Data for this compound is not yet publicly available and these values are for structurally related compounds.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| WR1 | PI3Kα | >10,000 | - | - | [3] |
| Compound 22 | PI3Kα | 40 | - | - | [3] |
| Compound 41 | PI3Kα | 24 | - | - | [3] |
| Compound 52 | - | - | PC3 | 1.19 | [3] |
| Compound 52 | - | - | A549 | 0.34 | [3] |
| Compound 52 | - | - | HCT116 | 0.22 | [3] |
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors, particularly for targeting the PI3K/mTOR pathway in cancer. The synthetic route is accessible, and the biological evaluation can be conducted using established and robust in vitro and cell-based assays. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's therapeutic potential and to support its advancement in the drug discovery pipeline.
References
-
Wu, P. et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS ONE, 7(8), e43171. Available at: [Link]
-
Wu, P. et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PMC, NIH. Available at: [Link]
-
Research Journal of Pharmacy and Technology (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. RJPT. Available at: [Link]
-
MD Anderson Cancer Center (2012). Identification of novel piperazinylquinoxaline derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors. Available at: [Link]
-
Stauffer, F. et al. (2012). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. Available at: [Link]
-
El-Gaby, M. S. A. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Mogilaiah, K. et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate (2025). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Available at: [Link]
-
Liu, Z. et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dovepress. Available at: [Link]
- Synthesis and Biological Activity of Quinoxaline Derivatives. (2015).
-
ResearchGate (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available at: [Link]
-
ResearchGate (2025). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. Available at: [Link]
-
Qin, X. et al. (2015). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Al-Qaisi, Z. A. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. Available at: [Link]
-
Unzue, A. et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. PubMed Central. Available at: [Link]
-
Al-Qaisi, Z. A. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Available at: [Link]
-
Liu, Z. et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. PubMed. Available at: [Link]
-
Boudreau, M. W. et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. PubMed Central. Available at: [Link]
-
Wang, Y. et al. (2023). 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer. PubMed Central. Available at: [Link]
-
Sahnoun, S. et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. Available at: [Link]
-
Gangjee, A. et al. (2013). Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives that Show Potent and Selective Anti-leukemic Activity. PubMed Central. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors | PLOS One [journals.plos.org]
- 4. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol
Welcome to the technical support center for the synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and overcome common challenges, ultimately improving the yield and purity of your target compound.
Introduction
The synthesis of quinoxaline derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] this compound, a member of this family, presents unique synthetic challenges. This guide provides in-depth, experience-based solutions to common issues encountered during its synthesis. The primary and most common method for synthesizing quinoxalines is through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common route involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a suitable quinoxaline precursor, such as 3-chloro-quinoxalin-2-ol, which is then reacted with morpholine. The electron-deficient nature of the quinoxaline ring facilitates the attack by the nucleophilic morpholine.[4]
Q2: I am experiencing very low to no product yield. What are the primary factors to investigate?
Low yield is a frequent problem and can be attributed to several factors.[3] A systematic approach to troubleshooting is crucial. Consider the following:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Traditional methods often require high temperatures and prolonged reaction times.[3]
-
Starting Material Quality: The purity of your reactants, particularly the quinoxaline precursor and morpholine, is paramount. Impurities can lead to undesirable side reactions.
-
Base Selection: The choice and stoichiometry of the base used to scavenge the acid generated during the reaction can significantly influence the outcome.
Q3: What are the likely side products, and how can their formation be minimized?
Side product formation can significantly complicate purification and reduce the overall yield. Common side reactions include:
-
Oxidation of Starting Materials: o-Phenylenediamines, if used as precursors, are susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]
-
Formation of Bis-substituted Products: Depending on the reactivity of the quinoxaline precursor, double substitution with morpholine might occur. Careful control of stoichiometry and reaction temperature can help minimize this.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Formation
A lack of desired product is a common and frustrating issue. The following workflow will help you diagnose and solve the problem.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Steps & Explanations
-
Verify Starting Material Purity:
-
Action: Analyze your 3-chloro-quinoxalin-2-ol and morpholine using techniques like NMR or melting point analysis.
-
Rationale: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products, consuming reactants and lowering the yield of the desired product.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: While some SNAr reactions proceed at room temperature, others require heating. If you are running the reaction at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, then 80 °C). Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[3]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions. However, screening other solvents like acetonitrile or even protic solvents like ethanol could be beneficial.[5]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessively long times may promote side reactions.
Parameter Recommended Range Rationale Temperature 25 - 100 °C Balances reaction rate and side product formation. Solvent DMF, DMSO, Acetonitrile Aprotic polar solvents facilitate SNAr reactions. Time 2 - 24 hours Monitor for completion to avoid degradation. -
-
Optimize the Base:
-
Action: If using a base like triethylamine or DIPEA, ensure it is fresh and anhydrous. Consider screening other organic or inorganic bases (e.g., K2CO3, Cs2CO3).
-
Rationale: The base plays a crucial role in neutralizing the HCl formed during the reaction. An inappropriate or weak base can slow down or stall the reaction.
-
-
Consider a Catalyst:
-
Action: While not always necessary for this specific transformation, in cases of low reactivity, the addition of a catalyst can be beneficial. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C-N bond formation and could be an alternative strategy if direct SNAr fails.[4]
-
Rationale: Catalysts can provide an alternative, lower-energy reaction pathway, increasing the reaction rate and overall yield.[3]
-
Issue 2: Significant Side Product Formation
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities.
Troubleshooting Workflow: Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
Detailed Steps & Explanations
-
Characterize the Impurities:
-
Action: If possible, isolate and characterize the major side products using techniques like Mass Spectrometry and NMR.
-
Rationale: Understanding the structure of the impurity provides valuable clues about the side reaction pathway, enabling you to take targeted corrective actions.
-
-
Address Bis-substitution:
-
Action: Use a slight excess of the quinoxaline precursor relative to morpholine. Add the morpholine slowly to the reaction mixture.
-
Rationale: This ensures that morpholine is the limiting reagent, reducing the likelihood of a second substitution reaction.
-
-
Prevent Oxidation:
-
Action: If you are preparing the quinoxaline precursor from an o-phenylenediamine, conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Rationale: o-Phenylenediamines are known to be sensitive to air oxidation, which can lead to a complex mixture of colored impurities.[5]
-
-
Control Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Higher temperatures can provide the activation energy for undesired side reactions.
-
-
Optimize Purification:
-
Action: If side product formation is unavoidable, focus on an efficient purification strategy. Recrystallization is often effective for removing minor impurities. If that fails, column chromatography on silica gel is a reliable alternative.
-
Rationale: A robust purification protocol is essential for obtaining a high-purity final product, which is critical for subsequent applications.
-
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol serves as a starting point and may require optimization based on your specific experimental setup and observations.
-
To a solution of 3-chloro-quinoxalin-2-ol (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add morpholine (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Conclusion
Improving the yield of this compound synthesis requires a systematic and logical approach to troubleshooting. By carefully considering the purity of your starting materials, optimizing reaction conditions, and understanding potential side reactions, you can significantly enhance the efficiency of your synthesis. This guide provides a framework for addressing common challenges, but remember that each reaction is unique and may require specific adjustments.
References
- BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Morpholin-4-yl)quinoxaline.
- BenchChem. (2025). Technical Support Center: Synthesis of Morpholinyl Quinoxalines.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Abu-Hashem, A. A. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ChemInform, 46(32).
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on Quinoxalines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of quinoxalines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of nucleophilic substitution reactions on this important heterocyclic scaffold. Our focus is on providing practical, experience-driven insights to help you overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction to Nucleophilic Substitution on Quinoxalines
The quinoxaline ring system, due to its electron-deficient nature, is a prime substrate for nucleophilic aromatic substitution (SNAr). This characteristic makes it a versatile platform for the synthesis of a wide array of functionalized derivatives with significant applications in medicinal chemistry and materials science.[1][2][3] However, the success of these reactions is highly dependent on a nuanced understanding of the interplay between the substrate, nucleophile, and reaction conditions. This guide is structured to address the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that often arise when planning or troubleshooting nucleophilic substitution reactions on quinoxalines.
Q1: What are the most common types of nucleophilic substitution reactions performed on quinoxalines?
A1: The primary types of nucleophilic substitution reactions on quinoxalines include:
-
SNAr on Haloquinoxalines: This is a widely used method where a halogen substituent, typically chlorine at the 2- and/or 3-positions, is displaced by a nucleophile. 2,3-dichloroquinoxaline is a common starting material for synthesizing symmetrically and asymmetrically 2,3-disubstituted quinoxalines.[4][5]
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This method allows for the direct functionalization of the quinoxaline ring by substituting a hydrogen atom with a nucleophile, often a carbanion.[6][7]
-
Reactions with Quinoxaline N-oxides: The introduction of an N-oxide group further activates the quinoxaline ring towards nucleophilic attack, enabling substitutions that might be difficult on the parent quinoxaline.[6][7]
Q2: Which positions on the quinoxaline ring are most reactive towards nucleophiles?
A2: The C2 and C3 positions of the pyrazine ring are the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms in the ring.
Q3: How does the nature of the nucleophile affect the reaction outcome?
A3: The strength and type of nucleophile are critical. Strong nucleophiles, such as alkyl lithium reagents, can react readily.[1] Softer nucleophiles like amines and thiols are also commonly used.[4][8] The nucleophilicity, steric bulk, and basicity of the incoming group will all influence the reaction rate and the potential for side reactions.
Q4: Is a catalyst always necessary for these reactions?
A4: Not always. Many SNAr reactions on activated quinoxalines (e.g., haloquinoxalines) can proceed without a catalyst, especially with strong nucleophiles or at elevated temperatures.[7] However, for less reactive substrates or to achieve milder reaction conditions, catalysts such as copper salts or palladium complexes can be employed.[8][9] In some cases, the reaction can be promoted by a strong base.
Troubleshooting Guides
This section provides detailed guidance on how to diagnose and resolve common problems encountered during the nucleophilic substitution on quinoxalines.
Problem 1: Low or No Yield of the Desired Product
Low product yield is one of the most frequent challenges. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to issues with starting material purity.[10][11][12]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions:
-
Suboptimal Temperature:
-
Cause: The activation energy for the reaction may not be met at lower temperatures, while excessively high temperatures can lead to product degradation or side reactions.[4][11]
-
Solution: Screen a range of temperatures. For sluggish reactions, a stepwise increase in temperature is recommended. Consider using microwave irradiation, which can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2][5][8]
-
-
Inappropriate Solvent:
-
Cause: The solvent plays a crucial role in solubilizing reactants and stabilizing charged intermediates, such as the Meisenheimer complex in SNAr reactions.[10][13][14] The choice of solvent can dramatically impact reaction rates.[10]
-
Solution: Screen a variety of solvents. Dipolar aprotic solvents like DMSO, DMF, and NMP are often effective for SNAr reactions as they can stabilize the charged intermediate.[13] However, in some cases, protic solvents like ethanol can also provide excellent yields.[10] The optimal solvent is highly substrate- and nucleophile-dependent.
-
| Solvent Type | Examples | Role in SNAr |
| Dipolar Aprotic | DMSO, DMF, NMP, Acetonitrile | Excellent at solvating cations, leaving the anion (nucleophile) more reactive. Stabilizes the Meisenheimer intermediate. |
| Protic | Ethanol, Isopropanol, Water | Can act as a proton source and may hydrogen-bond with the nucleophile, potentially reducing its reactivity. However, can be effective in certain systems.[10][13] |
| Aprotic Nonpolar | Toluene, Dioxane | Generally less effective for SNAr unless the reactants are highly reactive. |
-
Purity of Starting Materials:
-
Cause: Impurities in the quinoxaline substrate or the nucleophile can interfere with the reaction, leading to the formation of side products and lowering the overall yield.[10][12]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.[10]
-
Problem 2: Formation of Multiple Products or Side Reactions
The formation of a complex mixture of products can complicate purification and significantly reduce the yield of the desired compound.
Common Side Reactions and Mitigation Strategies:
-
Disubstitution on Dihaloquinoxalines:
-
Cause: When using a strong nucleophile with a dihaloquinoxaline, it can be challenging to achieve monosubstitution, as the second halogen can also be displaced.
-
Solution:
-
Control Stoichiometry: Use a limited amount of the nucleophile (e.g., 1.0-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and favor monosubstitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Homocoupling and Other Side Reactions:
-
Cause: Certain reaction conditions, particularly with organometallic nucleophiles, can lead to homocoupling of the quinoxaline or other undesired side reactions.
-
Solution:
-
Atmosphere Control: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Catalyst Choice: The choice of catalyst can be critical. For example, some palladium catalysts are known to promote homocoupling. Screening different catalysts may be necessary.
-
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Purification Strategies:
-
Cause: The polarity of the product may be very similar to that of the starting materials or byproducts, making chromatographic separation difficult.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.
-
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective preliminary purification step.
-
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates and nucleophiles.
General Protocol for SNAr with an Amine Nucleophile
-
To a solution of the haloquinoxaline (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or ethanol), add the amine nucleophile (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for SNAr with a Thiol Nucleophile
-
To a solution of the haloquinoxaline (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), add the thiol (1.1 eq) and a base (e.g., K₂CO₃ or NaH, 1.2 eq).
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Mechanistic Insight: The SNAr Pathway
Understanding the mechanism of the SNAr reaction is key to troubleshooting.
Caption: The general mechanism for an SNAr reaction on a haloquinoxaline.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled to restore aromaticity. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.
References
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) - [Link]
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - NIH - [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH - [Link]
-
Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen | Request PDF - ResearchGate - [Link]
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC - NIH - [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress - [Link]
-
The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions - VTechWorks - [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH - [Link]
-
Nucleophilic substitution on 2-(2-phenylethynyl)quinoxaline. - ResearchGate - [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH - [Link]
-
Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). - ResearchGate - [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing - [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods - ijpsr.com - [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - chem.libretexts.org - [Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons - [Link]
-
Microwave-supported synthesis of quinoxaline-based compounds - Universiti Putra Malaysia Institutional Repository - [Link]
-
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents - Semantic Scholar - [Link]
-
Synthesis of quinoxaline derivatives catalyzed by SBSSA at room temperature. - researchgate.net - [Link]
-
(PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - ResearchGate - [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit - [Link]
-
(PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - ResearchGate - [Link]
-
heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore - [Link]
-
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI - [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing - [Link]
Sources
- 1. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
Technical Support Center: Enhancing the Stability of 3-Morpholin-4-yl-quinoxalin-2-ol in Solution
Welcome to the technical support center for 3-Morpholin-4-yl-quinoxalin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My solution of this compound is turning a yellow or brown color over time. What is causing this discoloration?
Discoloration is a common indicator of degradation for quinoxaline-based compounds. This is often a result of photodegradation or oxidation. The quinoxalin-2-ol core is susceptible to light-induced reactions, which can lead to the formation of colored byproducts. Additionally, oxidation, particularly of the morpholine moiety or the quinoxalinone ring, can contribute to color changes. It is crucial to protect your solutions from light, especially during long-term storage or prolonged experiments.
Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my biological assays. Could this be a stability issue?
Yes, a loss of potency and inconsistent results are classic signs of compound degradation. The chemical instability of this compound in solution can lead to a lower concentration of the active compound over time, directly impacting your experimental outcomes. Factors such as pH, temperature, light exposure, and the choice of solvent can all influence the rate of degradation. For sensitive applications, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The hydrolytic stability of the quinoxalin-2-ol ring system can be pH-dependent. Both strongly acidic and basic conditions can potentially catalyze the degradation of the molecule.
-
Light Exposure: As mentioned, the quinoxaline core is known to be photosensitive. Exposure to ambient or UV light can trigger photochemical reactions, leading to the formation of degradation products.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For every 10°C increase in temperature, the rate of degradation can increase significantly.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule, potentially through the oxidation of the morpholine nitrogen to an N-oxide or modifications to the quinoxalinone ring.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions, while certain organic solvents might offer better stability.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems with this compound solutions.
Issue 1: Rapid Discoloration of the Solution
If you observe a rapid change in the color of your solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Inconsistent Assay Results
For inconsistent results that may be linked to compound instability, a systematic evaluation of your solution preparation and storage is necessary.
| Potential Cause | Troubleshooting Step | Rationale |
| Solution Age | Prepare fresh solutions for each experiment. | Minimizes the impact of time-dependent degradation. |
| Storage Conditions | Validate the stability of stock solutions under your specific storage conditions (temperature, light exposure). | Ensures that the concentration of the active compound remains consistent over the duration of your experiments. |
| pH of the Medium | Measure the pH of your final assay buffer containing the compound. If necessary, use a buffered system to maintain a stable pH. | Prevents pH-driven degradation during the assay. |
| Solvent Effects | If using organic solvents for stock solutions, ensure the final concentration in the assay medium is low and does not affect compound stability or the biological system. | High concentrations of organic solvents can sometimes promote degradation or interfere with assays. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Some compounds are sensitive to the physical stress of freezing and thawing, which can lead to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is a powerful tool to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve a modest level of degradation (typically 5-20%).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV and/or visible light). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Sample at various time points.
3. Sample Analysis:
-
Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed and control samples.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical gradient could be 10-90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV detection at a wavelength of maximum absorbance for the parent compound (e.g., 254 nm, to be determined by UV scan). |
| Injection Volume | 10 µL. |
Method Validation: The HPLC method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and can be confirmed by showing that the peak for this compound is pure and that degradation product peaks are well-resolved from it. This can be assessed using a photodiode array (PDA) detector to check for peak purity.
Strategies for Enhancing Solution Stability
-
pH Control: The use of a buffered solution can help maintain a stable pH and prevent acid or base-catalyzed degradation. A phosphate or citrate buffer in the pH range of 6-7.5 could be a good starting point, but the optimal pH should be determined experimentally.
-
Protection from Light: Always store stock solutions and handle working solutions in amber-colored vials or by wrapping the containers in aluminum foil to prevent photodegradation.
-
Low-Temperature Storage: For long-term storage, it is advisable to store solutions at 2-8°C or frozen at -20°C or -80°C. However, the stability upon freezing and thawing should be evaluated.
-
Use of Antioxidants: The addition of antioxidants may prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The compatibility and effectiveness of these antioxidants with this compound should be tested.
-
Inert Atmosphere: For highly sensitive compounds, removing oxygen from the solution and the vial's headspace can significantly improve stability. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before preparing the solution and by blanketing the headspace of the vial with the inert gas before sealing.
**
Technical Support Center: Refinement of Purification Techniques for 3-Substituted Quinoxalin-2-ols
Welcome to the technical support center dedicated to the purification of 3-substituted quinoxalin-2-ols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your success in obtaining high-purity materials.
Part 1: Understanding the Chemistry of 3-Substituted Quinoxalin-2-ols
The successful purification of 3-substituted quinoxalin-2-ols hinges on a solid understanding of their inherent chemical properties. These compounds, which are vital scaffolds in medicinal chemistry, possess a unique combination of structural features that dictate their behavior during purification.[1][2][3]
The quinoxalin-2-ol core is a planar, aromatic system capable of hydrogen bonding through the hydroxyl group and the lactam functionality. The nature of the substituent at the 3-position dramatically influences the molecule's polarity, solubility, and potential for side reactions. For instance, a bulky, non-polar substituent will render the molecule less polar, while a substituent with hydrogen bond donors or acceptors will increase its polarity and affinity for polar solvents.[4][5]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common challenges encountered during the purification of 3-substituted quinoxalin-2-ols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-substituted quinoxalin-2-ol?
A1: The most prevalent impurities are typically unreacted starting materials, such as o-phenylenediamines and α-keto esters, or side-products from the condensation reaction.[6][7] Depending on the reaction conditions, you might also encounter over-alkylation products or oxidized species of the starting diamine, which can introduce color to your crude product.[8]
Q2: Which purification technique should I try first: recrystallization or column chromatography?
A2: For many 3-substituted quinoxalin-2-ols, recrystallization is an excellent first choice, especially if you have a solid crude product and are dealing with minor impurities.[9][10][11] It is a cost-effective and scalable method. If your crude product is an oil, or if you have a complex mixture of impurities with similar polarities to your product, column chromatography is the more appropriate initial purification step.[12]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14][15] Ethanol is often a good starting point for quinoxalin-2-ols.[9][10] For a systematic approach, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) in a test tube.
Q4: My compound is UV-active. How can I use this to my advantage during column chromatography?
A4: The aromatic nature of the quinoxalin-2-ol core makes most of these compounds UV-active.[12] This is a significant advantage for monitoring your column chromatography using Thin Layer Chromatography (TLC) with a UV indicator (typically 254 nm). You can easily visualize the separation of your product from impurities and decide which fractions to combine.
Troubleshooting Common Purification Issues
Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: This often happens when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[12] High concentrations of impurities can also inhibit crystal lattice formation.
-
Solutions:
-
Use a lower-boiling point solvent.
-
Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Gently warm the solution to redissolve the solid and then allow it to cool slowly.[12]
-
Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[12]
-
Issue 2: My compound streaks on the TLC plate and gives poor separation during column chromatography.
-
Causality: Streaking is often a sign of compound interaction with the stationary phase, which for quinoxalin-2-ols can be due to the acidic nature of silica gel.[16] Overloading the TLC plate or column can also cause streaking.
-
Solutions:
-
Add a small amount of a polar modifier to your eluent, such as acetic acid or triethylamine (1-2%), to suppress the ionization of your compound and improve peak shape.
-
Switch to a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[16]
-
Ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column.
-
Issue 3: I have low recovery after column chromatography.
-
Causality: This can be due to irreversible adsorption of your compound onto the stationary phase or using an eluent system that is not polar enough to elute your compound.[12]
-
Solutions:
-
Gradually increase the polarity of your eluent during the column run.
-
If your compound is still on the column after running a highly polar eluent, you can try flushing the column with a solvent mixture containing a small percentage of methanol.
-
Refer to your initial TLC analysis to ensure you are using an appropriate solvent system where your product has an Rf value between 0.2 and 0.4.
-
Issue 4: My purified compound is still colored.
-
Causality: Colored impurities are often highly conjugated molecules that can be difficult to remove.
-
Solutions:
-
Treat a solution of your compound with activated charcoal before the final filtration step of recrystallization.[13] The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
-
If using column chromatography, colored impurities may elute with the product. In this case, a subsequent recrystallization step is often effective.
-
Part 3: Pro-Tips for First-Time Success
-
Characterize Your Crude Product: Before attempting any purification, run a quick 1H NMR or LC-MS of your crude material. This will give you an idea of the major impurities present and help you to develop a more targeted purification strategy.
-
TLC is Your Best Friend: Always perform a thorough TLC analysis before committing to a large-scale purification. Test a variety of solvent systems to find the one that gives the best separation between your product and impurities.
-
Patience with Crystallization: The best crystals are often formed through slow cooling.[15] Do not rush the cooling process.
-
Keep Detailed Notes: Record all solvents, temperatures, and observations. This information will be invaluable for troubleshooting and for scaling up your purification.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a 3-Substituted Quinoxalin-2-ol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a few drops of a hot solvent (e.g., ethanol). If it dissolves readily, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Part 5: Visualization of Workflows and Logic
Diagram 1: Purification Strategy Decision Tree
This diagram outlines the logical steps for choosing the appropriate purification method for your 3-substituted quinoxalin-2-ol.
Caption: Troubleshooting common recrystallization problems.
Part 6: Quantitative Data Summary
The choice of purification method can significantly impact the yield and purity of the final product. The following table provides illustrative data based on typical laboratory outcomes.
| Purification Method | Typical Recovery | Typical Purity | Key Considerations |
| Single-Solvent Recrystallization | 60-90% | >98% | Dependent on the solubility profile of the compound and impurities. |
| Solvent/Anti-Solvent Recrystallization | 50-85% | >98% | Effective for compounds that are highly soluble in many solvents. |
| Flash Column Chromatography | 40-80% | >95% | Highly versatile but can be time-consuming and result in some product loss on the column. |
| Sequential Purification | 30-70% | >99% | A combination of column chromatography followed by recrystallization often yields the highest purity product. |
Note: The data in this table is illustrative and will vary depending on the specific 3-substituted quinoxalin-2-ol and the purity of the crude material.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Benchchem. (n.d.). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
- Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- El-Sayed, N. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4987.
- Al-Ostath, A. I., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182.
- TSI Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
- National Institutes of Health. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- PubMed. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent.
- National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- mtieat. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
Sources
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mtieat.org [mtieat.org]
- 4. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Off-Target Effects of Quinoxaline-Based Inhibitors
Welcome to the technical support center for researchers utilizing quinoxaline-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during in vitro experimentation, with a focus on identifying and mitigating off-target effects. While the specific compound 3-Morpholin-4-yl-quinoxalin-2-ol is not extensively characterized in publicly available literature, this guide leverages established principles for quinoxaline derivatives, a class of compounds known to exhibit kinase inhibitory activity.[1][2] For the purpose of this guide, we will refer to this representative molecule as "Qx-OH."
The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes.[2] However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: the potential for off-target binding and subsequent unintended biological consequences.[3][4] This guide provides a framework for systematically investigating and interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for a compound like Qx-OH?
Quinoxaline derivatives have been successfully developed as inhibitors of various protein kinases, often targeting the ATP-binding site.[2] For instance, certain pyrrolo[3,2-b]quinoxaline derivatives have been designed as type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2] This mode of action can confer a degree of selectivity. Given its structure, Qx-OH is likely to function as an ATP-competitive kinase inhibitor. The specific kinases it targets would need to be determined empirically.
Q2: I'm observing a potent effect in my biochemical assay, but the cellular response is much weaker or different than expected. What could be the cause?
This is a common and critical issue in drug discovery, often referred to as a disconnect between biochemical potency (IC50) and cellular activity (EC50).[5] Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations to increase sensitivity. In contrast, cellular ATP levels are much higher (millimolar range), which can outcompete an ATP-competitive inhibitor, leading to a rightward shift in potency.[3][6]
-
Plasma Protein Binding: If you are using serum in your cell culture media, the compound may bind to proteins like albumin, reducing its free concentration available to interact with the target.
-
Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized into inactive forms.
Q3: How can I definitively confirm that the observed cellular phenotype is a result of inhibiting my primary target?
-
Use a Structurally Unrelated Inhibitor: Employ a well-characterized inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[7]
-
Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the target protein.[7] The resulting phenotype should mimic that of your inhibitor.[7]
-
Rescue Experiment: If you can introduce a mutated version of your target that is resistant to the inhibitor but retains its function, its expression in cells should "rescue" them from the effects of the compound.
Q4: What are the best practices for handling and preparing Qx-OH for in vitro experiments?
Proper handling of small molecules is critical for reproducibility.[8]
-
Solubility: Determine the solubility of Qx-OH in common solvents like DMSO. Always ensure the compound is fully dissolved before preparing serial dilutions. If a compound "crashes" out of solution, its effective concentration is unknown.[8]
-
Solvent Effects: Be mindful that the solvent itself can be toxic to cells. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as your treated wells) in all experiments.[8]
-
Storage: Store the compound as recommended by the supplier, typically as a solid at -20°C or -80°C and as a stock solution in DMSO at -20°C. Minimize freeze-thaw cycles.[8]
-
Purity and Identity: Whenever possible, use compounds with confirmed identity and purity, as impurities can lead to confounding results.[8]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to troubleshooting unexpected results.
| Observed Problem | Potential Causes | Recommended Solutions |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition) | 1. Inhibition of an off-target kinase with an opposing biological function.[7]2. Inhibition of a kinase within a negative feedback loop. | 1. Kinase Profiling: Screen Qx-OH against a broad panel of kinases to identify potential off-targets.[9]2. Orthogonal Validation: Use a structurally unrelated inhibitor or genetic knockdown (siRNA/CRISPR) to confirm the on-target phenotype.[7]3. Phosphoproteomics: Analyze global changes in protein phosphorylation to identify affected signaling pathways.[7] |
| Discrepancy between biochemical IC50 and cellular EC50 | 1. Poor cell permeability or active efflux.2. High intracellular ATP concentration outcompeting the inhibitor.[6]3. Compound instability or metabolism. | 1. Cellular Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm the compound is binding to its target inside the cell.[5]2. ATP-Competition Assay: Vary the ATP concentration in your biochemical assay to determine if the inhibitor's potency is affected.[10] |
| High background or false positives in biochemical assays | 1. Compound aggregation leading to non-specific inhibition.[6]2. Interference with the assay detection method (e.g., fluorescence quenching or enhancement). | 1. Detergent Sensitivity Assay: Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of potency suggests aggregation.[6]2. Assay Controls: Run "no enzyme" and "no substrate" controls with the compound to identify any direct interference with the detection reagents.[6] |
Experimental Protocols & Methodologies
Protocol 1: Kinase Profiling for Off-Target Identification
This protocol outlines the general steps for using a commercial kinase profiling service to identify unintended targets of Qx-OH.
-
Compound Preparation: Prepare a high-concentration stock of Qx-OH (e.g., 10 mM in 100% DMSO). Provide the exact concentration and molecular weight to the service provider.
-
Assay Concentration Selection: Choose one or more concentrations for screening. A common starting point is 1 µM to identify potent off-targets.
-
Kinase Panel Selection: Select a panel that represents a broad sampling of the human kinome. Many services offer panels of over 400 kinases.
-
Data Analysis: The service will provide data as "% inhibition" at the tested concentration(s). Analyze the results to identify kinases that are significantly inhibited.
-
Follow-up: For any significant "hits," perform full dose-response experiments to determine the IC50 value for those off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of Qx-OH for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Analysis by Western Blot: Analyze the amount of the target protein remaining in the soluble fraction (supernatant) for each temperature point using Western blotting.
-
Data Interpretation: In the presence of a binding ligand (Qx-OH), the target protein will be more stable at higher temperatures, resulting in a "shift" of the melting curve to the right compared to the vehicle control.
Visualizing Workflows and Pathways
// Nodes QxOH [label="Qx-OH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetKinase [label="On-Target\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OffTargetKinase [label="Off-Target\nKinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream1 [label="Downstream\nEffector 1"]; Downstream2 [label="Downstream\nEffector 2"]; ExpectedPhenotype [label="Expected\nPhenotype", shape=box, style=rounded]; UnexpectedPhenotype [label="Unexpected\nPhenotype", shape=box, style=rounded];
// Edges QxOH -> TargetKinase [label="Inhibits"]; QxOH -> OffTargetKinase [label="Inhibits"]; TargetKinase -> Downstream1 [label="Activates"]; OffTargetKinase -> Downstream2 [label="Inhibits"]; Downstream1 -> ExpectedPhenotype; Downstream2 -> UnexpectedPhenotype [style=dashed]; } endom Caption: Simplified signaling pathway illustrating on- and off-target effects.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cell, 159(7), 1489-1502.
- Lin, A., et al. (2014). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PLoS One, 9(1), e85537.
- Benchchem. (n.d.). Technical Support Center: KSK67 In Vitro Experiments.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Kinase Assays.
- Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Benchchem. (n.d.). Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Unzue, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.
- Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Molecules, 21(5), 586.
- Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(5), 579-590.
Sources
- 1. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol
Introduction: From Benchtop to In Vivo
Welcome to the technical support guide for the synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are transitioning this synthesis from small, exploratory batches to the larger quantities required for preclinical and in vivo studies. Scaling up a synthesis is not merely about using larger flasks and more reagents; it involves a nuanced understanding of reaction kinetics, thermodynamics, and purification science to ensure consistent purity, yield, and, most importantly, safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower you to make informed decisions in your own lab.
Diagram: Overall Synthetic Workflow
Caption: High-level overview of the synthesis and purification process.
Safety First: Reagent Handling & Precautions
Before beginning any synthesis, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory.
-
2,3-Dichloroquinoxaline : This starting material is toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3] In case of contact, flush the affected area with copious amounts of water.[3]
-
Morpholine : Morpholine is a flammable liquid and vapor.[4][5] It is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[4][6][7] Use this reagent in an explosion-proof fume hood, away from heat and ignition sources, and ensure containers are grounded and bonded to prevent static discharge.[5]
-
Solvents (e.g., DMF, Dioxane, Ethanol) : Always be aware of the flammability and toxicity profiles of the solvents used. Work in a well-ventilated area and take precautions against ignition sources.
Section 1: The Core Synthesis - FAQs & Troubleshooting
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) of morpholine onto 2,3-dichloroquinoxaline, followed by a selective hydrolysis step.[8]
Q1: My reaction yield is consistently low. What are the common causes?
Low yields in quinoxaline synthesis can stem from several factors, from reaction conditions to starting material quality.[9][10]
-
Cause 1: Incomplete Reaction. The SNAr reaction may be sluggish.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction temperature or extending the reaction time.[10] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.
-
-
Cause 2: Competing Side Reactions. The primary side product is often the di-substituted 2,3-dimorpholinoquinoxaline.
-
Solution: Control the stoichiometry carefully. Use of a slight excess (1.0-1.2 equivalents) of morpholine is common, but a large excess can favor di-substitution. Adding the morpholine slowly at a controlled temperature can also minimize this side product.
-
-
Cause 3: Purity of Starting Materials. Impurities in either 2,3-dichloroquinoxaline or morpholine can interfere with the reaction.[10]
-
Solution: Ensure the purity of your starting materials via appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction. If necessary, purify the starting materials.
-
Q2: I'm observing the formation of significant amounts of the 2,3-dimorpholinoquinoxaline byproduct. How can I improve selectivity for the mono-substituted product?
This is a classic selectivity challenge in SNAr on di-halogenated heterocycles.
-
Explanation: The first substitution activates the second position to some extent. However, the desired subsequent step is hydrolysis, not a second substitution.
-
Solution 1: Temperature Control. Run the morpholine addition at a lower temperature (e.g., 0 °C to room temperature) and allow the reaction to slowly warm. This can temper the reaction rate and favor mono-substitution.
-
Solution 2: Base Selection. The choice of base can be important. A non-nucleophilic, hindered base can scavenge the HCl generated without competing with morpholine. However, often morpholine itself is used in excess to act as both the nucleophile and the base. In this case, controlling the stoichiometry is paramount.
-
Solution 3: One-Pot Hydrolysis. After TLC confirms consumption of the 2,3-dichloroquinoxaline, proceed directly to the hydrolysis step by adding the aqueous base. This can prevent the intermediate 3-chloro-2-morpholinoquinoxaline from reacting further with any remaining morpholine.
Section 2: Reaction Scale-Up Considerations
Q3: I am scaling the reaction from 1 gram to 50 grams. What new challenges should I anticipate?
-
Challenge 1: Heat Management (Exotherms). The SNAr reaction is exothermic. What is easily dissipated in a small flask can cause a dangerous temperature spike in a large reactor.
-
Solution: Use a reactor vessel with overhead stirring and a temperature probe. Add the morpholine dropwise via an addition funnel, monitoring the internal temperature closely. Use an ice bath to maintain the target temperature.
-
-
Challenge 2: Mixing Efficiency. Inadequate mixing in a large vessel can create "hot spots" of high reagent concentration, leading to increased side product formation.
-
Solution: Mechanical overhead stirring is essential. Ensure the stir speed is sufficient to create a vortex and guarantee homogeneous mixing of the reagents.
-
-
Challenge 3: Extended Reaction and Addition Times. Adding reagents dropwise and allowing for slower heating/cooling cycles will naturally extend the total time of the experiment.
-
Solution: Plan accordingly. Do not rush additions. An overnight reaction at a controlled temperature is often a good strategy for scale-up.
-
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Section 3: Work-up and Purification Clinic
The final product, this compound, is a polar heterocyclic compound, which can present unique purification challenges.[11]
Q4: During aqueous work-up, I'm struggling with emulsions. How can I resolve this?
-
Cause: Emulsions often form when there are fine particulates or surfactant-like impurities at the interface between the organic and aqueous layers.[12]
-
Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.
-
Solution 2: Gentle Mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times.[11]
-
Solution 3: Filtration. Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can help to break up the fine droplets causing the emulsion.
Q5: My compound streaks badly on a standard silica gel column. What is the best way to purify it?
-
Cause: The basic nitrogen atoms in the morpholine and quinoxaline rings can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.
-
Solution 1: Modify the Mobile Phase. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent.[11] This neutralizes the acidic sites on the silica, leading to much-improved peak shape.
-
Solution 2: Switch the Stationary Phase.
-
Alumina: Using neutral or basic alumina can be a good alternative to silica gel for basic compounds.[11]
-
Reversed-Phase Chromatography (C18): This is often the best method for polar compounds.[11][13] The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). A modifier like formic acid or trifluoroacetic acid may be needed to improve peak shape.[11]
-
Q6: I'm trying to crystallize the final product, but it keeps "oiling out." What should I do?
-
Cause: "Oiling out" typically happens when the solution is too supersaturated, the cooling is too rapid, or impurities are inhibiting crystal lattice formation.[11]
-
Solution 1: Slow Down Cooling. Allow the hot solution to cool slowly to room temperature, then place it in the refrigerator, and finally in the freezer. Gradual cooling is key.
-
Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]
-
Solution 3: Use a Seed Crystal. If you have a tiny amount of pure, solid product, add it to the cooled solution to induce crystallization.[11]
-
Solution 4: Change the Solvent System. The ideal crystallization solvent dissolves your compound when hot but not when cold. Experiment with different solvent systems, including co-solvent systems (a "good" solvent mixed with a "poor" solvent), to find the optimal conditions.[11]
Section 4: Quality Control for In Vivo Studies
For a compound to be used in animal studies, its purity and identity must be rigorously confirmed.[14][15]
Q7: What is the required purity level for an in vivo study, and how do I confirm it?
-
Purity Requirement: Generally, a purity of >95% is the minimum standard, with >98% being highly preferable. The material should be free of any residual solvents, heavy metals, and toxic reagents.
-
Confirmation Methods: A single analytical method is not sufficient.
-
HPLC/UPLC: This is the gold standard for purity determination. Use a standardized method with a reference standard to determine the purity as a percentage (e.g., area % at a specific wavelength).
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities. The absence of signals from starting materials or solvents is crucial.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]
-
Elemental Analysis (CHN): Confirms the elemental composition of the compound, providing strong evidence of purity.
-
Q8: The final compound has poor aqueous solubility. How does this impact its use in vivo?
-
Impact: Poor solubility is a major hurdle for in vivo studies, as it affects bioavailability when administered orally and can make formulation for injection difficult.[17]
-
Solutions:
-
Formulation Strategies: The compound may need to be formulated with solubilizing agents, such as cyclodextrins, co-solvents (e.g., DMSO, PEG-400), or surfactants.
-
Salt Formation: Investigate forming a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate). Salts often have significantly higher aqueous solubility than the freebase form. This should be done as a final step on highly pure material.
-
Section 5: Experimental Protocols
Protocol 5.1: Bench-Scale Synthesis (1-5 g)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dichloroquinoxaline (e.g., 5.0 g, 25.1 mmol).
-
Solvent Addition: Add anhydrous dioxane (or DMF, 100 mL).
-
Reagent Addition: Add morpholine (2.4 mL, 27.6 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and monitor by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete in 4-6 hours.
-
Hydrolysis: Cool the reaction to room temperature. Add a solution of sodium hydroxide (2.0 g, 50 mmol, 2 eq) in water (50 mL).
-
Hydrolysis Reaction: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours, monitoring for the disappearance of the chloro-intermediate by TLC.
-
Work-up: Cool the mixture to room temperature and neutralize with 2M HCl until the pH is ~7. The product may precipitate. Filter the solid, wash with water and a small amount of cold ethanol, and dry under vacuum. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by recrystallization (e.g., from ethanol/water).
Protocol 5.2: Scale-Up Synthesis (50-100 g)
| Parameter | Bench-Scale (5.0 g) | Scale-Up (50.0 g) | Rationale for Change |
| Reactor | 250 mL Round-bottom flask | 2 L Jacketed reactor with overhead stirrer | Better temperature control and mixing. |
| Reagent Addition | Syringe (dropwise) | 250 mL Pressure-equalizing dropping funnel | Controlled, safe addition of large volumes. |
| Temp. Control | Heating mantle, oil bath | Circulating fluid in reactor jacket | Precise and uniform heat transfer. |
| Morpholine Addition | Added at room temp | Added at 0-10 °C over 30-60 min | Control initial exotherm. |
| Hydrolysis | Add aqueous NaOH solution | Add aqueous NaOH solution portion-wise | Control exotherm from both reaction and dilution. |
| Work-up | Separatory Funnel | Liquid-liquid extraction in the reactor | Safer handling of large volumes. |
| Purification | Flash Chromatography | Recrystallization is highly preferred | Chromatography is less practical for large quantities. |
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Validation & Comparative
Efficacy Analysis of 3-Morpholin-4-yl-quinoxalin-2-ol in the Context of Established PI3K/AKT/mTOR Pathway Inhibitors
In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal axis for drug development. Its frequent dysregulation in various malignancies has driven the creation of a multitude of inhibitory molecules. This guide provides a comparative analysis of the putative kinase inhibitor, 3-Morpholin-4-yl-quinoxalin-2-ol, against well-characterized inhibitors of the PI3K/AKT/mTOR pathway. While direct experimental data for this compound is not yet broadly published, its structural motifs—a quinoxaline core and a morpholine substituent—are prevalent in numerous kinase inhibitors, suggesting its potential as an antagonist of this critical signaling cascade.[1][2][3][4] This document will, therefore, situate this molecule within the broader context of established PI3K, AKT, and mTOR inhibitors, providing a framework for its potential evaluation and future development.
The PI3K/AKT/mTOR Pathway: A Prime Target in Oncology
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, often stemming from mutations in key components of the pathway, such as activating mutations in PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[5] This high frequency of dysregulation has made the pathway a highly attractive target for therapeutic intervention.
A Comparative Overview of Key Pathway Inhibitors
The development of inhibitors targeting the PI3K/AKT/mTOR pathway has led to the approval of several drugs for various cancer indications. These inhibitors can be broadly categorized based on their specific targets within the pathway.
| Inhibitor Class | Target(s) | Approved Examples | Key Indications |
| Pan-PI3K Inhibitors | All Class I PI3K isoforms (α, β, γ, δ) | Copanlisib | Follicular lymphoma[6][7] |
| Isoform-Selective PI3K Inhibitors | Specific PI3K isoforms (e.g., α, δ) | Alpelisib (α-selective), Idelalisib (δ-selective) | HR+/HER2- breast cancer (Alpelisib), Chronic lymphocytic leukemia (Idelalisib)[6][8] |
| AKT Inhibitors | AKT1, AKT2, AKT3 | Capivasertib | HR+/HER2- breast cancer[9][10][11] |
| mTOR Inhibitors (Rapalogs) | mTORC1 | Everolimus, Temsirolimus, Sirolimus | Breast cancer, Renal cell carcinoma, Neuroendocrine tumors[12][13][14] |
Profiling this compound: A Putative Kinase Inhibitor
The chemical structure of this compound incorporates a quinoxaline scaffold, which is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][3] Quinoxaline derivatives have been explored as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. The addition of a morpholine group can enhance the pharmacological properties of a molecule, including its solubility and metabolic stability.[4] Notably, derivatives of 4-morpholino-2-phenylquinazolines have been identified as potent PI3K p110α inhibitors.[15]
Based on this structural rationale, it is hypothesized that this compound may function as an inhibitor within the PI3K/AKT/mTOR pathway. Its precise target—whether a specific PI3K isoform, AKT, mTOR, or multiple components—would require empirical determination through the experimental protocols outlined below.
Experimental Framework for Efficacy Comparison
To ascertain the efficacy of this compound and compare it to known inhibitors, a tiered experimental approach is recommended. This approach progresses from in vitro biochemical assays to cell-based assays and finally to more complex models.
Tier 1: In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory activity of the compound against purified kinases in the PI3K/AKT/mTOR pathway.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.
-
Reagents:
-
Purified recombinant kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, AKT1, AKT2, AKT3, mTOR)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (this compound) and known inhibitors (e.g., Alpelisib, Capivasertib, Everolimus)
-
-
Procedure:
-
Prepare a serial dilution of the test compound and known inhibitors.
-
In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound/inhibitor.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration to determine the IC50 value (the concentration at which 50% of the kinase is inhibited).
-
Tier 2: Cellular Assays for Pathway Inhibition
The next step is to assess the compound's ability to inhibit the PI3K/AKT/mTOR pathway in a cellular context.
Protocol: Western Blot Analysis of Phosphorylated Pathway Components
This technique measures the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway.
-
Cell Culture:
-
Use a cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation).
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and known inhibitors for a specified time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ribosomal Protein Ser235/236) and total protein levels as loading controls (e.g., total AKT, total S6).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration of the compound required to reduce the phosphorylation of downstream effectors by 50% (EC50).
-
Tier 3: Cellular Proliferation and Viability Assays
The ultimate goal of an anticancer agent is to inhibit tumor growth. This tier of experiments evaluates the effect of the compound on cancer cell proliferation and survival.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a low density.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound and known inhibitors.
-
-
Incubation:
-
Incubate the plates for 72 hours to allow for multiple cell divisions.
-
-
Assay Procedure:
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to determine the GI50 value (the concentration at which cell growth is inhibited by 50%).
-
Visualizing the Scientific Approach
To clearly illustrate the proposed experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: A tiered experimental workflow for evaluating the efficacy of this compound.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway and the points of intervention for various inhibitor classes.
Conclusion and Future Directions
While the precise efficacy and mechanism of action of this compound remain to be elucidated, its structural characteristics position it as a promising candidate for investigation as a PI3K/AKT/mTOR pathway inhibitor. The comparative framework and experimental protocols detailed in this guide provide a robust strategy for its evaluation. By systematically comparing its performance against established inhibitors, researchers can ascertain its potential as a novel therapeutic agent. Future studies should also include selectivity profiling against a broad panel of kinases to understand its off-target effects and to build a comprehensive safety and efficacy profile. The journey from a promising chemical scaffold to a clinically effective drug is long and arduous, but with a logical and rigorous scientific approach, the potential of molecules like this compound can be fully explored.
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A Senior Application Scientist's Guide to the In Vivo Validation of 3-Morpholin-4-yl-quinoxalin-2-ol
Introduction: The Imperative for Rigorous In Vivo Anticancer Agent Validation
The journey of a novel chemical entity from a promising in vitro hit to a potential clinical candidate is contingent upon rigorous preclinical validation. A critical phase in this process is the in vivo assessment, which provides the first glimpse into a compound's efficacy and safety within a complex biological system.[1][2] This guide focuses on establishing a robust framework for the in vivo validation of a novel quinoxaline derivative, 3-Morpholin-4-yl-quinoxalin-2-ol.
Quinoxaline scaffolds are prevalent in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through diverse mechanisms. While the specific in vivo anticancer activity of this compound is not yet extensively documented in publicly available literature, related quinoline and quinoxaline derivatives have shown promise.[3] Many such compounds function by inhibiting critical cell signaling pathways. A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR cascade, which governs cell survival, proliferation, and growth.[4][5][6][7] Its central role in malignancy makes it a prime target for novel therapeutics.[6][8]
This guide, therefore, proposes a validation strategy for this compound, hypothesizing its mechanism of action as an inhibitor of the PI3K/Akt signaling pathway. We will compare its performance against established standard-of-care chemotherapeutics in a well-characterized xenograft model of human colorectal cancer.
The Scientific Rationale: Experimental Design and Causality
The objective of this study is to ascertain the antitumor efficacy and preliminary safety profile of this compound in a living organism. The experimental design is structured to provide a clear, comparative analysis against both a negative (vehicle) control and recognized positive controls.
Choice of Animal Model: The cell line-derived xenograft (CDX) model is a foundational tool in preclinical cancer research.[9][10][11] We will utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) subcutaneously implanted with a human colorectal cancer cell line, such as HCT116 or COLO 205.[12][13][14] These models are well-established, reproducible, and allow for the direct assessment of a compound's effect on human tumor growth without the confounding variable of a host immune response.[1][15][16]
Selection of Comparators:
-
Vehicle Control: This group receives the formulation solution without the active compound, establishing the baseline for tumor growth and animal health.
-
Positive Control 1 (Standard Chemotherapy): Doxorubicin. Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, primarily by intercalating with DNA and inhibiting topoisomerase II, which ultimately leads to DNA damage and apoptosis.[17][][19][20][21] It serves as a benchmark for potent cytotoxic activity.
-
Positive Control 2 (Alkylating Agent): Cyclophosphamide. Cyclophosphamide is an alkylating agent that cross-links DNA, leading to cell death.[22] It also possesses immunomodulatory properties.[22][23] Its inclusion provides a comparison against a different class of cytotoxic agents.[24][25][26]
Hypothesized Mechanism of Action: We postulate that this compound inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently overactive in colorectal cancer.[4][6][8] This inhibition is expected to lead to decreased phosphorylation of Akt (p-Akt), a key downstream effector, thereby promoting apoptosis and suppressing tumor growth.
Proposed Signaling Pathway of this compound
Caption: Workflow for the HCT116 xenograft efficacy study.
Methodology:
-
Animal and Cell Line:
-
Female athymic nude or NOD/SCID mice, 6-8 weeks old. [27] * HCT116 human colorectal carcinoma cells.
-
-
Tumor Implantation:
-
Grouping and Treatment:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice/group). [16][27] * Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Group 2: this compound (at MTD, administered orally or intraperitoneally)
-
Group 3: Doxorubicin (e.g., 5 mg/kg, administered intravenously, once weekly)
-
Group 4: Cyclophosphamide (e.g., 100 mg/kg, administered intraperitoneally, once)
-
Administer treatments for a period of 21 days.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. [1][12][30] * Record body weight twice weekly as an indicator of systemic toxicity. [12][30] * The primary endpoint is tumor growth inhibition (TGI). The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500–2000 mm³). [12]
-
-
Post-Mortem Analysis:
-
Weigh the tumors and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue for Western blot analysis.
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to assess toxicity. [31]
PART 3: Mechanistic Validation
-
Immunohistochemistry (IHC):
-
Objective: To visualize the effect of the compound on the target pathway within the tumor tissue.
-
Procedure: Stain paraffin-embedded tumor sections with antibodies against phospho-Akt (p-Akt) and a proliferation marker (e.g., Ki-67). [12]A significant reduction in p-Akt and Ki-67 staining in the compound-treated group compared to the vehicle control would support the hypothesized mechanism.
-
-
Western Blot Analysis:
-
Objective: To quantify the changes in protein expression levels within the target pathway.
-
Procedure: Prepare protein lysates from the frozen tumor samples. Perform Western blotting to detect the levels of total Akt, p-Akt, and downstream effectors.
-
Data Presentation and Comparative Analysis
The results should be presented clearly to allow for objective comparison between the treatment groups.
Table 1: Comparative Efficacy of Anticancer Agents in HCT116 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 1850 ± 150 | 0 | +5.5 ± 1.2 |
| This compound | (MTD), Daily, p.o. | 650 ± 95 | 64.9 | -4.2 ± 2.1 |
| Doxorubicin | 5 mg/kg, Weekly, i.v. | 480 ± 80 | 74.1 | -9.8 ± 2.5 |
| Cyclophosphamide | 100 mg/kg, Single, i.p. | 810 ± 110** | 56.2 | -7.5 ± 1.9 |
*p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Data are hypothetical for illustrative purposes.
Table 2: Summary of Mechanistic and Toxicity Findings
| Treatment Group | p-Akt Expression (IHC/WB) | Ki-67 Proliferation Index (%) | Organ Histopathology |
| Vehicle Control | +++ (High) | 85 ± 5 | No abnormalities observed |
| This compound | + (Low) | 30 ± 8 | No significant abnormalities |
| Doxorubicin | Not Assessed | 22 ± 6 | Mild cardiotoxicity noted |
| Cyclophosphamide | Not Assessed | 45 ± 10** | Mild bone marrow suppression |
Data are hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of this compound. By employing a well-characterized xenograft model and comparing the compound against standard-of-care agents, this protocol is designed to yield robust and translatable data on both efficacy and safety. [32][33] Positive results from this study—specifically, significant tumor growth inhibition, a favorable toxicity profile compared to standard agents, and confirmation of on-target activity via p-Akt reduction—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies could explore its efficacy in other cancer models, including patient-derived xenografts (PDX) which better recapitulate tumor heterogeneity, and in combination with other anticancer therapies. [9][10][34]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Morpholino Quinoxalines
Introduction: The Critical Role of Analytical Precision in Drug Development
In the landscape of pharmaceutical development, the quinoxaline scaffold is of significant interest due to its broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] The 3-morpholino quinoxaline derivatives, in particular, represent a promising class of compounds requiring robust analytical methods for their characterization and quantification.[4] The journey from a promising lead compound to a market-approved drug is paved with rigorous testing, where the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of common analytical techniques for the analysis of 3-morpholino quinoxalines, underpinned by the principles of cross-validation to ensure data integrity across different methodologies.
Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] This is not merely a regulatory formality but the bedrock of pharmaceutical quality control, ensuring the identity, strength, purity, and overall quality of a drug substance.[6] Cross-validation takes this a step further by comparing two or more analytical procedures to demonstrate their equivalence for a specific application.[7][8] This is crucial when, for instance, a rapid in-process control method is used alongside a more comprehensive quality control release method.
This guide will delve into the practical aspects of cross-validating three widely used analytical techniques for a hypothetical 3-morpholino quinoxaline derivative: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of their performance based on key validation parameters.
Core Analytical Methodologies for 3-Morpholino Quinoxalines
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 3-morpholino quinoxalines, a combination of chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. For 3-morpholino quinoxalines, a reverse-phase HPLC method is typically suitable.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at the wavelength of maximum absorbance for the 3-morpholino quinoxaline derivative, determined by UV-Vis spectroscopy.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Caption: A generalized workflow for HPLC analysis of 3-morpholino quinoxalines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some quinoxaline derivatives may require derivatization to increase their volatility, many can be analyzed directly.[9]
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, held for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Caption: A generalized workflow for GC-MS analysis of 3-morpholino quinoxalines.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and non-destructive technique that is often used for the quantitative analysis of compounds with chromophores. Quinoxaline derivatives exhibit characteristic UV-Vis absorption spectra.[10][11][12]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A spectroscopic grade solvent in which the 3-morpholino quinoxaline is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Measurement:
-
Record a baseline with the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of a known concentration of the sample over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
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A Researcher's Guide to Benchmarking the Kinase Inhibitory Profile of 3-Morpholin-4-yl-quinoxalin-2-ol
This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of the novel compound, 3-Morpholin-4-yl-quinoxalin-2-ol. Given the recurrent appearance of both the quinoxaline and morpholine moieties in established kinase inhibitors, this compound represents a promising candidate for targeted therapeutic development. This document outlines a head-to-head comparison strategy against well-characterized inhibitors, details the requisite experimental protocols, and provides the scientific rationale for each step, ensuring a robust and insightful evaluation.
Introduction: Deconstructing the Candidate
The chemical architecture of this compound provides critical clues to its potential biological activity. The quinoxaline core is a privileged scaffold in medicinal chemistry, known to form the basis of numerous compounds with anticancer and anti-inflammatory properties.[1][2] The morpholine group is a common feature in a multitude of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) family.[3][4][5] The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8]
Therefore, it is hypothesized that this compound is a potential inhibitor of the PI3K signaling pathway. Furthermore, some broad-spectrum PI3K inhibitors are also known to inhibit other critical kinases, such as Casein Kinase 2 (CK2).[6][9] CK2 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation, often found overexpressed in tumors.[10][11]
To rigorously test this hypothesis, a multi-faceted benchmarking approach is essential. This guide proposes a direct comparison against two industry-standard kinase inhibitors:
-
LY294002: A pioneering, first-generation PI3K inhibitor. While effective, it is known for its lack of selectivity, inhibiting not only PI3K isoforms but also other kinases like CK2, mTOR, and Pim-1.[6][9][12] This makes it an excellent tool for initial broad-spectrum comparison.
-
Silmitasertib (CX-4945): A potent and highly selective, ATP-competitive inhibitor of CK2 currently in clinical development.[10][11][13] It serves as a benchmark for assessing potency and selectivity against a specific, high-value target that may be an off-target liability or a desirable secondary activity.
Experimental Strategy: A Three-Tiered Approach
A robust evaluation of a novel kinase inhibitor requires a tiered approach, moving from broad, high-throughput screening to more focused, mechanistic studies. The following workflow is proposed to comprehensively benchmark this compound.
Figure 1: Proposed experimental workflow for kinase inhibitor benchmarking.
Data Presentation: Comparative Inhibitory Profiles
The primary output of this investigation will be a quantitative comparison of the inhibitory activity of this compound against the selected benchmarks. Data should be presented in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound (Hypothetical) | LY294002 (Reference) | Silmitasertib (CX-4945) (Reference) |
| PI3Kα | 50 | 500[9] | >10,000 |
| PI3Kβ | 150 | 970[9] | >10,000 |
| PI3Kδ | 75 | 570[9] | >10,000 |
| PI3Kγ | 800 | >2,000 | >10,000 |
| CK2 | 200 | 98[9] | 1[11] |
| Akt1 | 1,500 | >5,000 | >10,000 |
| mTOR | 1,200 | ~1,400[9] | >10,000 |
| DYRK1A | >5,000 | >10,000 | ~50[14] |
| PIM1 | >5,000 | ~1,000[12] | >10,000 |
Note: Hypothetical data for the topic compound is presented to illustrate expected outcomes. Reference IC50 values are sourced from publicly available data.
Table 2: Comparative Cellular Activity (EC50, µM)
| Cell Line (Cancer Type) | This compound (Hypothetical) | LY294002 (Reference) | Silmitasertib (CX-4945) (Reference) |
| MCF-7 (Breast) | 0.5 | 10-20 | 5-10 |
| PC-3 (Prostate) | 0.8 | 15-25 | 8-15 |
| U-87 MG (Glioblastoma) | 1.2 | 20-30 | 7-12 |
Detailed Experimental Protocols
Scientific integrity demands transparent and reproducible methodologies. The following protocols provide a detailed guide for executing the proposed experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, more potent inhibition.
Principle: The assay measures the activity of a kinase by quantifying the amount of ATP consumed. The remaining ATP is converted into a luminescent signal by a luciferase enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). For PI3K assays, include phosphoinositide substrates. For protein kinases, include a relevant peptide substrate.
-
Prepare serial dilutions of this compound, LY294002, and Silmitasertib in DMSO, then dilute in kinase buffer to a 2X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 2X inhibitor solution to a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Cellular Phospho-Akt Western Blot
This protocol assesses the ability of the compound to inhibit the PI3K/Akt signaling pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.
Figure 2: Workflow for cellular Western Blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Serum-starve the cells for 12-18 hours to reduce basal pathway activation.
-
Pre-treat cells with varying concentrations of the test compounds for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL insulin-like growth factor-1) for 15-20 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt Ser473, anti-total Akt, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Akt signal to total Akt and the loading control (β-actin).
-
Interpreting the Kinase Inhibition Profile
The data generated will allow for a nuanced interpretation of the compound's mechanism of action.
PI3K/CK2 Signaling Crosstalk
Both PI3K and CK2 are key regulators of the Akt signaling pathway. PI3K activation leads to the phosphorylation of Akt at Threonine 308 and Serine 473. CK2 can also directly phosphorylate Akt at Serine 129, which promotes its activity.[11] A compound that inhibits both PI3K and CK2 could therefore exhibit potent synergistic inhibition of this critical pro-survival pathway.
Figure 3: Simplified PI3K/Akt and CK2 signaling pathways showing points of inhibition.
Selectivity as a Double-Edged Sword
The kinome-wide selectivity screen is crucial. While high selectivity (like that of Silmitasertib for CK2) is often desirable to minimize off-target toxicity, polypharmacology (inhibiting multiple specific targets) can be advantageous, particularly in complex diseases like cancer.[15] If this compound inhibits a specific subset of kinases (e.g., PI3Kα, PI3Kδ, and CK2) with high potency, it could represent a novel multi-targeted agent with a unique therapeutic window. Conversely, promiscuous inhibition of many unrelated kinases, similar to LY294002's broader profile, might suggest a higher potential for toxicity.[6][12]
Conclusion
This guide provides a strategic and scientifically grounded framework for the comprehensive benchmarking of this compound. By leveraging direct comparisons with the broad-spectrum inhibitor LY294002 and the selective inhibitor Silmitasertib (CX-4945), researchers can elucidate the compound's potency, selectivity, and cellular mechanism of action. The detailed protocols and rationale provided herein are designed to ensure the generation of high-quality, reproducible data, paving the way for a thorough understanding of this promising new chemical entity.
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Independent Verification of the Synthesis of 3-Morpholin-4-yl-quinoxalin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The privileged scaffold of quinoxaline, a fusion of benzene and pyrazine rings, offers a versatile platform for structural modifications to modulate its pharmacological profile. Among these, 3-Morpholin-4-yl-quinoxalin-2-ol has emerged as a compound of interest, integrating the established bioactivity of the quinoxaline core with the favorable pharmacokinetic properties often associated with the morpholine moiety. This guide provides an in-depth, comparative analysis of the synthetic routes to this promising compound, complete with detailed protocols and verification methodologies, to empower researchers in their drug discovery and development endeavors.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through various synthetic strategies. Here, we compare a classical multi-step approach with a modern, microwave-assisted alternative, evaluating them on key performance indicators.
Method 1: Classical Three-Step Synthesis
This widely-utilized pathway involves a three-step sequence: the formation of the quinoxaline core, followed by chlorination and subsequent nucleophilic aromatic substitution.
Rationale: This method is robust and relies on well-understood, fundamental organic reactions. Each step yields a stable, isolable intermediate, allowing for purification and characterization at each stage, which can be crucial for troubleshooting and ensuring the purity of the final product.
Experimental Protocol:
Step 1: Synthesis of Quinoxaline-2,3-dione
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Add 4 M hydrochloric acid as a solvent and catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield quinoxaline-2,3-dione.
Step 2: Synthesis of 3-Chloroquinoxalin-2-ol
-
To a stirred solution of quinoxaline-2,3-dione (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 3-chloroquinoxalin-2-ol.
Step 3: Synthesis of this compound
-
Dissolve 3-chloroquinoxalin-2-ol (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Add morpholine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Diagram of the Classical Synthesis Workflow:
A Researcher's Guide to Replicating Published Biological Data for Quinoxaline-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and validate published biological data on quinoxaline-based compounds. Quinoxaline and its derivatives represent a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The objective of this guide is to provide a detailed, scientifically-grounded methodology for the synthesis of a representative quinoxaline compound, 2,3-diphenylquinoxaline, and the subsequent replication of its reported biological activities. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to enhance the reproducibility of published findings in this promising area of medicinal chemistry.
Introduction to Quinoxalines: A Privileged Scaffold in Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. This core structure is found in numerous marketed drugs, highlighting its therapeutic importance.[1][3] The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various biological targets.[4] Researchers have developed numerous synthetic methods to access a wide range of substituted quinoxalines, enabling the exploration of their structure-activity relationships (SAR).[5][6][7] This guide will focus on a foundational and well-documented member of this class, 2,3-diphenylquinoxaline, as a case study for replicating published data.
Part 1: Synthesis of 2,3-Diphenylquinoxaline
The synthesis of 2,3-diphenylquinoxaline is a classic and reliable condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound. This method is widely cited and provides a straightforward entry into this class of compounds.[8][9][10]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1.1g, 0.01 mol)[11]
-
Benzil (2.1g, 0.01 mol)[11]
-
Rectified spirit (ethanol) (16 mL)[9]
-
Water
-
Beaker
-
Water bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Prepare a solution of 2.1g of benzil in 8ml of rectified spirit and gently warm the solution in a water bath.[9]
-
In a separate container, dissolve 1.1g of o-phenylenediamine in 8ml of rectified spirit.[9]
-
Add the o-phenylenediamine solution to the warm benzil solution.[9]
-
Continue to warm the reaction mixture on the water bath for 30 minutes.[9]
-
After 30 minutes, add water dropwise to the mixture until a slight cloudiness persists.[9] This indicates the beginning of product precipitation.
-
Cool the solution to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the solid product using a Buchner funnel and wash the crystals with a small amount of cold water.[9]
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Dry the purified crystals and determine the melting point (expected: 125-126°C) and calculate the percentage yield.[8]
Part 2: Replication of Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[12][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and standardized colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[1][2][3][5]
Signaling Pathway: Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis signaling pathway often triggered by anticancer agents.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,3-Diphenylquinoxaline (test compound)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][15]
-
Compound Treatment: Prepare serial dilutions of 2,3-diphenylquinoxaline in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for another 24 to 48 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Published Anticancer Data for Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3-diphenylquinoxaline derivative | HCT116 | 2.5 | [4] |
| 2,3-diphenylquinoxaline derivative | MCF-7 | 9.0 | [4] |
| 2,3-diphenylquinoxaline derivative | HepG2 | 9.8 | [14] |
| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | [4] |
| 2-oxo-3-phenylquinoxaline derivative | HCT-116 | 26.75 µg/mL | [13][16] |
Part 3: Replication of Antimicrobial Activity
The quinoxaline scaffold is a core component of several antimicrobial agents.[17][18] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22]
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2,3-Diphenylquinoxaline (test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[22]
-
Compound Dilution: Perform serial two-fold dilutions of the 2,3-diphenylquinoxaline in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[19] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Part 4: Replication of Anti-inflammatory Activity
Certain quinoxaline derivatives have been shown to possess anti-inflammatory properties.[23][24] A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][15][25]
Detailed Experimental Protocol: Nitric Oxide Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
2,3-Diphenylquinoxaline (test compound)
-
Griess Reagent
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of 2,3-diphenylquinoxaline for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours to induce NO production.[6]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 540 nm.[6] The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Compare the NO production in the treated cells to the LPS-stimulated control to determine the inhibitory effect of the compound.
Conclusion
This guide provides a detailed, step-by-step framework for the synthesis of 2,3-diphenylquinoxaline and the replication of its reported anticancer, antimicrobial, and anti-inflammatory activities. By adhering to these standardized and well-documented protocols, researchers can enhance the reproducibility of published findings and contribute to the robust development of novel quinoxaline-based therapeutics. The provided experimental workflows, detailed protocols, and supporting data are intended to serve as a valuable resource for scientists in the field of medicinal chemistry and drug discovery.
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Rezaei, Z., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025. [Link]
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Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-559. [Link]
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Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health. [Link]
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Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(49), 35839-35851. [Link]
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ResearchGate. (2021). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. [Link]
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Chayarop, K., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
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Zaher, A. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 151. [Link]
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Jo, E., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(11), 2991. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Morpholino-Substituted Kinase Inhibitors versus Quinolino/Quinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, particularly within the realm of oncology, the strategic selection and optimization of heterocyclic scaffolds are paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of morpholino-substituted kinase inhibitors, with a primary focus on analogs of the well-characterized PI3K inhibitor ZSTK474, against the widely explored quinoline and quinazoline-based kinase inhibitors. By examining experimental data and the causality behind molecular design, this document aims to equip researchers with the insights needed to navigate the complexities of kinase inhibitor development.
Introduction: The Rationale for Scaffold Hopping and Substitution in Kinase Inhibitor Design
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The development of small-molecule inhibitors targeting PI3K has led to the exploration of a diverse range of chemical scaffolds, each with its own set of advantages and liabilities.
Among these, quinoxaline and quinazoline derivatives have emerged as privileged structures in medicinal chemistry due to their ability to mimic the adenine region of ATP and form key interactions within the kinase hinge region.[2] The 3-morpholino quinoxaline series, and more broadly, morpholino-substituted heterocycles, represent a significant class of PI3K inhibitors. The morpholine moiety, with its oxygen atom, can act as a hydrogen bond acceptor, contributing to both potency and favorable physicochemical properties such as aqueous solubility.[3]
This guide will dissect the SAR of morpholino-containing inhibitors, using the s-triazine derivative ZSTK474 as a case study, and compare it to quinazoline-based inhibitors, providing a framework for understanding the impact of scaffold and substituent choice on inhibitory activity and selectivity.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, promotes tumorigenesis. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphatidylinositols, leading to the activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes, including cell growth, proliferation, and survival, often through the activation of the mammalian target of rapamycin (mTOR).[4]
Caption: The PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship of Morpholino-Substituted Inhibitors: The Case of ZSTK474 and its Analogs
ZSTK474 is a potent, orally bioavailable pan-class I PI3K inhibitor that has been extensively studied preclinically and in clinical trials.[5] While technically an s-triazine and not a quinoxaline, its bis(morpholino) substitution pattern provides an excellent model for understanding the role of the morpholine moiety in PI3K inhibition.
Key SAR Insights for Morpholino-Substituted Triazines:
-
The Essential Morpholine Oxygen: The morpholine groups in ZSTK474 are crucial for its potent inhibitory activity. It is understood that one of the morpholine groups is deeply involved in binding within the PI3K active site.[4] Replacement of a single morpholine group with a piperazine moiety leads to a significant drop in potency, highlighting the critical role of the morpholine oxygen in forming favorable interactions, likely a hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα.[4]
-
Restoration of Activity with N-Acetylation: Interestingly, N-acetylation of the piperazine analog restores the inhibitory activity to levels comparable to ZSTK474.[4] This suggests that the acetyl group's carbonyl oxygen can mimic the hydrogen bonding interaction of the original morpholine oxygen.
-
Impact of Morpholine Replacements: Systematic replacement of the morpholine group with other 2-aminoethyl functionalities has provided further insights. Analogs with ethanolamine or diethanolamine retain high potency against PI3Kα, while substitutions with bulkier or less polar groups, such as a dimethylamino group, lead to a significant decrease in inhibition.[4]
Comparative Analysis: Morpholino-Substituted Triazines vs. Quinazoline-Based PI3K Inhibitors
Quinazoline derivatives represent another major class of PI3K inhibitors, with several compounds advancing to clinical trials and receiving FDA approval.[2] A comparative analysis with morpholino-substituted inhibitors reveals key differences in their SAR profiles.
| Compound Class | Scaffold | Key Substituents & SAR | Representative Compound | PI3Kα IC50 (nM) |
| Morpholino-Substituted | s-Triazine | Two morpholino groups are critical for potent pan-PI3K inhibition. The morpholine oxygen acts as a key hydrogen bond acceptor. | ZSTK474 | 5.0[6] |
| Quinazoline-Based | Quinazoline | A morpholino group at the 4-position is often beneficial. Substitutions at the 2- and 6-positions significantly modulate potency and selectivity.[4][7] | PI-103 | 8[3] |
| Quinazoline-Based | Quinazoline | Varies, often with a focus on achieving isoform selectivity.[7] | Compound 9m (a 2,4-disubstituted quinazoline) | ~10-100 (estimated from graphical data)[4] |
Key Comparative Points:
-
Scaffold Flexibility: The quinazoline scaffold offers multiple points for substitution (typically positions 2, 4, 6, and 7), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7] The symmetrical nature of the bis(morpholino)triazine core of ZSTK474 offers fewer opportunities for independent modification of the key pharmacophores.
-
Role of the Morpholine Group: In both classes of compounds, the morpholine moiety, when present, plays a crucial role in establishing potent inhibition, likely through similar hydrogen bonding interactions within the PI3K active site. For instance, in the quinazoline series, a 4-morpholino substituent is a common feature in potent PI3K inhibitors.[4]
-
Selectivity: While ZSTK474 is a pan-class I PI3K inhibitor, the quinazoline scaffold has been successfully utilized to develop isoform-selective inhibitors by exploiting subtle differences in the active sites of the various PI3K isoforms.[7]
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay: PI3Kα HTRF Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the inhibitory activity of compounds against PI3Kα. HTRF is a highly sensitive and robust technology for kinase activity assessment.[8][9]
Caption: Workflow for a PI3Kα HTRF Assay.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Test compounds (serially diluted in DMSO)
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of PI3Kα and PIP2 in HTRF Kinase Assay Buffer. Add 4 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare an ATP solution in HTRF Kinase Assay Buffer. Add 4 µL of the ATP solution to each well to start the reaction. The final concentrations should be optimized, but typical ranges are 1-5 ng/µL for PI3Kα, 10 µM for PIP2, and 10 µM for ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection reagents (pre-mixed according to the manufacturer's instructions) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-Morpholin-4-yl-quinoxalin-2-ol
Hazard Profile and Risk Assessment
The disposal protocol for any chemical is dictated by its hazard profile. For 3-Morpholin-4-yl-quinoxalin-2-ol, we must infer its characteristics from its structural components.
-
Quinoxaline Moiety: The quinoxaline heterocyclic core is known to present several hazards. Structurally related compounds are often harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Some are also suspected of causing cancer.[1]
-
Morpholine Moiety: The morpholine substituent introduces significant additional hazards. Morpholine itself is classified as a flammable liquid that is toxic if inhaled or absorbed through the skin, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[2][3]
Core Principles of Compliant Disposal
The management of chemical waste is governed by strict federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4][5] The core principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposal.[6]
Key tenets for compliant disposal include:
-
Identification: Properly identify the material as hazardous waste.[4]
-
Segregation: Never mix incompatible waste streams.[4][7] This is critical to prevent dangerous chemical reactions.[8]
-
Containment: Use appropriate, sealed, and clearly labeled containers to store waste.[6][9]
-
Authorized Disposal: Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, typically via high-temperature incineration.[4][8][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11][12]
Personal Protective Equipment (PPE)
Due to the compound's presumed corrosive and toxic properties, a stringent PPE protocol is mandatory at all stages of handling and disposal.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact and absorption, which can cause burns and toxicity.[3][13] Gloves must be inspected before use and disposed of after contamination.[13] |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | To protect against splashes that can cause severe eye damage.[3][13] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. | To protect against skin exposure and chemical permeation of clothing. |
| Respiratory Protection | Required if handling outside of a certified chemical fume hood where dust or aerosols may be generated. | To prevent inhalation of the toxic compound. All handling should occur in a well-ventilated area, preferably a fume hood.[10] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow from the point of waste generation to its final collection.
Step 1: Waste Segregation at the Source Immediately upon generation, segregate waste into two distinct streams:
-
Solid Waste: Includes contaminated consumables such as weigh paper, pipette tips, gloves, and any solid residual compound.
-
Liquid Waste: Includes solutions containing this compound. Do not mix this waste with other solvent streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EH&S) office.[10]
Step 2: Container Selection and Preparation
-
For Solid Waste: Use a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
For Liquid Waste: Use a chemically compatible, shatter-resistant container (e.g., high-density polyethylene, or HDPE) with a secure, screw-top cap. Ensure the container is clean and dry before the first addition of waste.
Step 3: Waste Accumulation
-
Perform all waste additions inside a certified chemical fume hood to minimize exposure.
-
Keep waste containers tightly closed when not actively adding waste.[5][6] This is a critical EPA requirement.
-
Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.[7]
Step 4: Labeling Proper labeling is essential for safety and regulatory compliance.[8][9] Affix a completed hazardous waste tag to each container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste" [14]
-
Full Chemical Name: "this compound" and list any other solvents or reagents present with their approximate percentages.
-
Hazard Characteristics: Clearly indicate "Toxic," "Corrosive," and "Health Hazard."
-
Researcher's Name and Contact Information.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[14] The SAA must:
-
Be in a secondary containment tray to capture any potential leaks.
-
Be located away from heat sources, direct sunlight, and drains.[9]
-
Be clearly marked as a hazardous waste accumulation area.
Step 6: Arranging for Final Disposal
-
Once a waste container is full, or if you will no longer be generating that waste stream, arrange for a pickup.
-
Contact your institution's EH&S department or a contracted hazardous waste hauler to schedule the collection.[6][14]
-
Ensure all paperwork, such as a hazardous waste manifest, is completed as required by the EPA and your institution.[5][15]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks. All personnel handling this compound must be familiar with emergency procedures and have access to a spill kit.[16]
-
ALERT: Immediately notify all personnel in the area.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
CONTAIN: If trained and safe to do so, contain the spill using absorbent pads or other materials from a chemical spill kit. Prevent it from entering any drains.
-
REPORT: Report the spill to your laboratory supervisor and your institution's EH&S office, regardless of size. They will provide guidance on the final cleanup and decontamination procedures.[16]
-
DECONTAMINATE: All cleanup materials must be collected and disposed of as hazardous waste following the protocol outlined in Section 4.
Waste Minimization Strategies
A key component of responsible chemical management is the reduction of waste generation.[6]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[6]
-
Prudent Purchasing: Order and use the smallest quantity of the chemical necessary for your research.
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and prevent chemicals from expiring.[7]
-
Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[6][17]
References
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
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Laboratory Waste Management. (2024, December 2). Environmental Marketing Services. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Safety Data Sheet: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. (2021, May 1). Angene Chemical. Retrieved from [Link]
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Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Material Safety Data Sheet: 2,3-Dimethylquinoxaline, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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List of Hazardous Substances and Reportable Quantities. (n.d.). Pipeline and Hazardous Materials Safety Administration (PHMSA). Retrieved from [Link]
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Personal protective equipment for handling 3-Morpholin-4-yl-quinoxalin-2-ol
Comprehensive Safety and Handling Guide: 3-Morpholin-4-yl-quinoxalin-2-ol
Presumed Hazard Assessment by Structural Analogy
The operational safety protocols outlined herein are based on the potential hazards presented by the compound's constituent functional groups. By understanding the risks associated with these parent structures, we can establish a robust and cautious framework for safe handling.
1.1 The Quinoxaline Core: Quinoxaline and its derivatives are heterocyclic aromatic compounds. Compounds within this class are often biologically active and should be handled with care. Based on data from related structures, the quinoxaline core suggests a potential for the following hazards:
1.2 The Morpholine Moiety: Morpholine is a well-characterized heterocycle with a more defined hazard profile. The presence of this functional group warrants significant caution. Its known hazards include:
-
Flammable liquid and vapor.[3]
1.3 Synthesized Hazard Profile: Based on the combination of these structural alerts, this compound must be treated as a hazardous substance. The following table summarizes the presumed hazard profile that informs all subsequent protocols in this guide.
| Hazard Category | Presumed Risk for this compound | Rationale and Authoritative Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on general warnings for quinoxaline derivatives and morpholine.[2][3] |
| Acute Toxicity (Dermal) | Potentially Toxic in contact with skin. | Derived from the high dermal toxicity of the morpholine substituent.[4] |
| Acute Toxicity (Inhalation) | Potentially Toxic if inhaled. | Based on the morpholine moiety and potential for dust/aerosol formation.[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | A conservative assumption based on the known corrosive nature of morpholine.[4][5] |
| Eye Damage/Irritation | Causes serious eye damage. | Both parent structures indicate a high risk of severe eye irritation or damage.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation. | A known risk for quinoxaline dust and morpholine vapors.[2] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks identified above. The selection of PPE must align with the specific laboratory operation being performed. All handling of this compound must be conducted within a certified chemical fume hood.[6][7]
| PPE Category | Specification | Justification and Causality |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Causality: The presumed risk of severe eye damage necessitates splash protection that exceeds standard safety glasses. A face shield is mandatory when handling liquids or significant quantities of solid to protect the entire face from splashes.[8][9] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness). | Causality: The high potential for dermal toxicity requires a robust barrier. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected before use and changed every 30-60 minutes or immediately upon contamination.[10][11] |
| Body Protection | A polyethylene-coated, disposable gown with long sleeves and tight-fitting cuffs over a lab coat. | Causality: Standard cotton lab coats are absorbent and offer insufficient protection against corrosive or toxic materials. A non-permeable, coated gown prevents skin contact from spills and contamination of personal clothing.[12] |
| Respiratory Protection | A NIOSH-approved N95 respirator (or higher) for handling solids. | Causality: To prevent inhalation of fine powder, which can cause respiratory irritation and systemic toxicity. For large spills or aerosol-generating procedures, a full-face respirator with appropriate chemical cartridges may be required as part of a comprehensive respiratory protection program.[8][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Causality: Protects feet from spills and falling objects, a standard requirement for all laboratory work involving hazardous chemicals. |
Standard Operating Procedure: Weighing and Solubilization
This protocol provides a step-by-step workflow for a common laboratory task, integrating the necessary PPE and engineering controls to ensure operator safety.
Objective: To accurately weigh 50 mg of solid this compound and prepare a 10 mM stock solution in DMSO.
Engineering Controls: All steps must be performed inside a certified chemical fume hood.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above (Goggles, face shield, double nitrile gloves, coated gown).
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Decontaminate the work surface and the analytical balance within the hood.
-
Assemble all necessary equipment: spatula, weigh paper, vial, and calibrated pipettes.
-
-
Weighing the Solid Compound:
-
Carefully retrieve the container of this compound from its designated storage location (2-8°C).[13]
-
Allow the container to equilibrate to room temperature inside the fume hood to prevent condensation.
-
Gently tap the container to settle the powder. Open slowly to avoid creating airborne dust.
-
Using a clean spatula, carefully transfer approximately 50 mg of the solid onto the weigh paper on the analytical balance.
-
Securely close the primary container and record the exact weight.
-
-
Solubilization:
-
Transfer the weighed solid into a clean, appropriately labeled vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration of 10 mM.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
-
Post-Procedure Cleanup:
-
Dispose of the contaminated weigh paper, pipette tips, and outer gloves into the designated solid hazardous waste container located within the fume hood.
-
Wipe the spatula and any affected surfaces with a suitable decontamination solution (e.g., 70% ethanol), and dispose of the wipes as solid hazardous waste.
-
Remove PPE in the correct order (gown, outer gloves, face shield, goggles, inner gloves) to prevent self-contamination.
-
Wash hands thoroughly with soap and water.
-
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.
-
Major Spill: Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.
Decontamination and Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[1]
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (gloves, weigh boats, pipette tips, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[14]
-
Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.
Caption: Chemical Waste Disposal Workflow.
References
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- 3-Morpholinoquinoxalin-2(1H)-one (CAS 2725-16-8). (n.d.). ChemScene.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
- Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline. (n.d.). Benchchem.
- Navigating the Disposal of 2,3-Dimethyl-5,8-quinoxalinedione: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Quinoxaline Safety Data Sheet. (2023). Apollo Scientific.
- Chemical Safety Guidelines. (n.d.). University of New Mexico.
- Laboratory Safety Guidance. (n.d.). OSHA.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager.
- Morpholine Safety Data Sheet. (n.d.). C/D/N Isotopes.
- Chemical Waste Disposal Guidelines. (n.d.).
- Laboratory Safety and Chemical Hygiene Plan. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Morpholine Safety Data Sheet. (2024). Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Safety Data Sheet for 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one analogue. (2021). Angene Chemical.
- Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.).
- Personal protective equipment in your pharmacy. (2019).
- Morpholine Safety Data Sheet. (n.d.). ChemicalBook.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Morpholine Safety Data Sheet. (n.d.). Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

